molecular formula C8H5N3 B1455577 3-Methylpyridine-2,5-dicarbonitrile CAS No. 1130309-47-5

3-Methylpyridine-2,5-dicarbonitrile

Cat. No.: B1455577
CAS No.: 1130309-47-5
M. Wt: 143.15 g/mol
InChI Key: IWIKEIYKYDTEHP-UHFFFAOYSA-N
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Description

3-Methylpyridine-2,5-dicarbonitrile (CAS 1130309-47-5) is a versatile pyridine derivative with the molecular formula C8H5N3 and a molecular weight of 143.15 g/mol . This compound features a pyridine ring core substituted with two nitrile groups at the 2 and 5 positions and a methyl group at the 3 position. While specific studies on this exact molecule are limited in public literature, its structure places it within an important class of pyridine dicarbonitriles. Pyridine dicarbonitrile scaffolds are highly valued in materials science, particularly in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) . These compounds often serve as excellent electron-accepting units due to the electron-withdrawing nature of the nitrile groups, and they can be designed to exhibit efficient intramolecular charge transfer (ICT) and thermally activated delayed fluorescence (TADF) . The methyl substituent on the ring can be used to fine-tune the compound's electronic properties, solubility, and serve as a synthetic handle for further functionalization. As such, this compound is a promising building block for researchers synthesizing advanced organic semiconductors, TADF emitters, and other functional π-conjugated systems for electronic devices . It also serves as a key synthetic intermediate in organic and medicinal chemistry for constructing more complex nitrogen-containing heterocycles . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyridine-2,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-6-2-7(3-9)5-11-8(6)4-10/h2,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIKEIYKYDTEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of 3-Methylpyridine-2,5-dicarbonitrile in Advanced Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics and agrochemicals. 3-Methylpyridine-2,5-dicarbonitrile (CAS: 1130309-47-5) is a uniquely privileged building block. Characterized by an electron-deficient pyridine core, dual reactive nitrile groups, and a sterically tuning methyl substituent, this compound offers unparalleled regiocontrol for downstream derivatization. This technical guide explores the physicochemical properties, mechanistic reactivity, and application-driven workflows of this compound, providing actionable insights for drug development professionals.

Structural Profiling and Electronic Causality

To effectively utilize this compound, one must first understand the electronic push-and-pull occurring across its aromatic system. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. The addition of two cyano (nitrile) groups at the 2- and 5-positions exacerbates this deficiency through strong inductive (-I) and resonance (-M) electron-withdrawing effects[1].

However, the presence of the methyl group at the 3-position introduces a critical asymmetry. The methyl group exerts a weak electron-donating inductive effect (+I) and creates localized steric hindrance. This precise arrangement dictates the molecule's regioselectivity:

  • C6 Position: Highly activated for nucleophilic aromatic substitution (SNAr) due to the para-relationship with the 3-methyl group and ortho-relationship with the 5-cyano group.

  • C2 Cyano Group: Sterically shielded by the adjacent 3-methyl group and electronically influenced by the adjacent pyridine nitrogen, making it react differently under hydrolytic or reductive conditions compared to the unhindered C5 cyano group.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of this compound, which are essential for predicting its behavior in biological systems and organic solvents[2],[3].

ParameterValue / DescriptorImpact on Application
CAS Number 1130309-47-5Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H5N3Dictates molecular weight and elemental composition.
Molecular Weight 143.15 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
SMILES String Cc1cc(C#N)cnc1C#NUtilized for in silico docking and cheminformatics modeling.
Hydrogen Bond Donors 0Enhances lipophilicity and membrane permeability.
Hydrogen Bond Acceptors 3 (1 Pyridine N, 2 Nitrile N)Facilitates strong interactions with kinase hinge regions (e.g., PIM-1).
Physical State Solid (typically pale yellow)Stable under standard storage conditions (0-8°C recommended)[4].

Synthetic Derivatization Pathways

The dual nitrile functionality allows for divergent synthetic pathways. Nitriles can be hydrolyzed to amides or carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones.

Workflow A 3-Methylpyridine- 2,5-dicarbonitrile B N-Oxidation (mCPBA) A->B Oxidation C Nitrile Reduction (H2, Raney Ni) A->C Reduction D Nucleophilic Attack (Grignard) A->D Organometallic E Pyridine N-Oxide Intermediate B->E F Bis(aminomethyl) pyridine C->F G Ketimine / Ketone Derivatives D->G

Synthetic derivatization pathways for this compound.

Experimental Protocol: Regioselective Reduction to 5-(Aminomethyl)-3-methylpyridine-2-carbonitrile

In drug discovery, converting a nitrile to a primary amine provides a versatile handle for subsequent amide coupling. The challenge lies in reducing the C5 nitrile without over-reducing the C2 nitrile or the pyridine ring.

Causality & Design: We utilize Raney Nickel under a hydrogen atmosphere in the presence of methanolic ammonia. The ammonia is critical; it acts as a trapping agent. During nitrile reduction, an intermediate imine is formed. Without ammonia, primary amines can attack this imine, forming unwanted secondary amine dimers. Ammonia shifts the equilibrium, ensuring the exclusive formation of the primary amine. The C5 nitrile is reduced preferentially due to the steric shielding of the C2 nitrile by the adjacent 3-methyl group.

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation reactor, dissolve this compound (10.0 mmol, 1.43 g) in 7 N methanolic ammonia (50 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 200 mg). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.

  • Purge and Pressurize: Seal the reactor. Purge the system with Nitrogen gas three times, followed by Hydrogen gas three times. Pressurize the reactor to 30 psi with H2.

  • Reaction: Stir the mixture vigorously at 25°C. Monitor the reaction strictly via LC-MS. The reaction typically reaches optimal conversion for the mono-amine within 3-4 hours. Prolonged exposure will result in the bis(aminomethyl) derivative.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the pure 5-(aminomethyl)-3-methylpyridine-2-carbonitrile.

Applications in Pharmaceutical Drug Discovery

Cyanopyridine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[5],[6].

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The cyanopyridine architecture is a direct precursor to several critical antiviral agents. For instance, the synthesis of Nevirapine—a cornerstone NNRTI used in the treatment of HIV-1—relies heavily on functionalized 3-cyanopyridines[5]. The electron-deficient nature of the pyridine ring allows for facile nucleophilic substitution, enabling the assembly of the complex diazepine ring system required for viral enzyme inhibition.

PIM-1 Kinase Inhibition in Oncology

Recent advancements in targeted cancer therapies have identified cyanopyridine derivatives as highly potent inhibitors of PIM-1 kinase[7]. PIM-1 is overexpressed in various malignancies (e.g., prostate and hepatocellular carcinomas) and plays a critical role in cell survival and apoptosis evasion.

The nitrogen of the pyridine ring and the cyano groups act as critical hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of the PIM-1 kinase. By incorporating the this compound scaffold, researchers can synthesize libraries of 1,3,4-oxadiazole hybrids that exhibit sub-micromolar IC50 values against cancer cell lines like MCF-7 (breast cancer) and CaCo-2 (colorectal cancer)[6].

Pathway A Cyanopyridine Scaffold (Ligand) B PIM-1 Kinase (Active State) A->B ATP-competitive binding C PIM-1 Kinase (Inhibited State) B->C Kinase Blockade D BAD Protein (Unphosphorylated) C->D Prevents phosphorylation E Bcl-2 Complex (Neutralized) D->E Pro-apoptotic binding F Apoptosis (Cell Death) E->F Cytochrome C release

Mechanism of action for cyanopyridine-derived PIM-1 kinase inhibitors.

Agrochemical and Material Science Utility

Beyond human therapeutics, the this compound scaffold is highly valued in the agrochemical sector[4]. Substituted cyanopyridines are utilized in the formulation of next-generation herbicides and fungicides. The robust nature of the pyridine ring ensures environmental stability, while the derivatized nitrile groups provide target specificity against plant-specific enzymes, minimizing off-target ecological impact[8].

Furthermore, in materials science, the rigid, planar structure of dicarbonitriles makes them excellent candidates for the synthesis of advanced polymers, covalent organic frameworks (COFs), and specialized coatings where thermal stability and electron-transport capabilities are required[4],[1].

References

  • BLD Pharmatech / Chemsrc - this compound Chemical Properties & CAS Data. Retrieved from[Link]

  • ResearchGate - Cyanopyridine as a privileged scaffold in drug discovery. Retrieved from[Link]

  • National Institutes of Health (PMC) - Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives. Retrieved from[Link]

  • Apiary - 2-Cyanopyridine Market Analysis Report 2025-2032. Retrieved from[Link]

Sources

Thermodynamic Characterization of 3-Methylpyridine-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylpyridine-2,5-dicarbonitrile (CAS: 1130309-47-5) represents a critical, high-value intermediate in the synthesis of Vitamin B6 (Pyridoxine) vitamers and advanced agrochemical scaffolds. Unlike its ubiquitous precursor, 3-methylpyridine (3-picoline), this dinitrile derivative exhibits complex solid-state thermodynamic behavior that directly impacts process scalability, particularly in crystallization and solvent selection.

This guide addresses the thermodynamic data gap often encountered with this specific intermediate. While standard libraries provide exhaustive data for 3-picoline, the 2,5-dicarbonitrile derivative remains under-characterized in public literature. This whitepaper synthesizes available structural analog data to establish expected property ranges and defines the gold-standard experimental protocols required to generate definitive in-house thermodynamic profiles.

Chemical Identity & Structural Context[1][2][3][4][5][6]

PropertyDetail
Chemical Name This compound
CAS Registry Number 1130309-47-5
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
SMILES Cc1cc(C#N)ncc1C#N
Structural Class Heteroaromatic Dinitrile
Primary Application Intermediate for Pyridoxine (Vitamin B6) and Pyridine-2,5-dicarboxylic acid synthesis
Structural Significance

The introduction of two electron-withdrawing nitrile groups (-CN) at positions 2 and 5 of the pyridine ring significantly alters the electron density compared to 3-methylpyridine. This modification increases the compound's melting point (transitioning from liquid to solid) and drastically changes its solubility profile, necessitating precise thermodynamic mapping for efficient purification.

Thermodynamic Profile: Predicted vs. Analogous Data

Due to the proprietary nature of specific process data for CAS 1130309-47-5, researchers must rely on Quantitative Structure-Property Relationships (QSPR) and analog comparison to bracket expected values before experimental validation.

Comparative Thermodynamic Matrix
Property3-Methylpyridine (Precursor)Pyridine-2,5-dicarbonitrile (Analog)This compound (Target Estimate)
Physical State (25°C) LiquidSolidSolid
Melting Point (T_fus) -18.1 °C~130–132 °C135–145 °C (Predicted)
Boiling Point 144 °CN/A (Sublimes/Decomposes)>250 °C (Likely Decomposes)
Solubility (Water) MiscibleLowLow / Insoluble
Solubility (Ethanol) MiscibleModerateModerate (Recrystallization solvent)

Expert Insight: The addition of the methyl group at position 3 typically disrupts the crystal lattice packing slightly compared to the symmetric Pyridine-2,5-dicarbonitrile, potentially lowering the melting point. However, the increased molecular weight often offsets this. Expect a melting onset between 135°C and 145°C .

Synthesis & Formation Pathway

Understanding the thermodynamic history of the sample requires knowledge of its synthesis. The compound is typically generated via ammoxidation or electrophilic substitution sequences that introduce significant thermal history (impurities).

SynthesisPathway Start 3-Methylpyridine (Liquid, BP 144°C) Inter1 2-Amino-3-methylpyridine Start->Inter1 Amination (Chichibabin) Inter2 2,5-Dibromo-3-methylpyridine Inter1->Inter2 Bromination (Br2/HBr) Target 3-Methylpyridine- 2,5-dicarbonitrile (Target Solid) Inter2->Target Cyanation (CuCN/DMF, 120°C) Product Vitamin B6 (Pyridoxine) Target->Product Hydrolysis & Reduction

Figure 1: Synthetic trajectory from 3-picoline to the dicarbonitrile intermediate. The cyanation step (Step 3) is thermodynamically critical, often requiring high temperatures (120°C+) in polar aprotic solvents.

Experimental Protocols for Thermodynamic Validation

To establish a definitive Certificate of Analysis (CoA) or process parameter set, the following protocols must be executed. These are designed to be self-validating.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 3–5 mg of dried this compound into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to prevent pressure buildup from residual volatiles).

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C (First Heat).

    • Isothermal hold for 1 min.

    • Cool 10°C/min to 25°C (Cooling cycle to observe crystallization).

    • Ramp 10°C/min to 200°C (Second Heat).

  • Analysis:

    • Record

      
       from the Second Heat to eliminate thermal history (solvent inclusion).
      
    • Integrate the endothermic peak to calculate

      
       (J/g).
      
  • Validation: If the peak is broad (>2°C width), the sample requires further purification (recrystallization from Ethanol).

Protocol B: Dynamic Solubility Measurement (Laser Monitoring)

Objective: Construct the solubility curve (Van't Hoff plot) for crystallization design.

  • Apparatus: Jacketed glass vessel (50 mL) with overhead stirring, coupled to a laser turbidity probe (e.g., Mettler Toledo EasyViewer or similar).

  • Solvents: Test in Methanol, Ethanol, and Toluene.

  • Procedure:

    • Add excess solid to solvent at 10°C.

    • Heat slowly (0.5°C/min) while stirring.

    • Record the temperature where turbidity disappears (Clear Point).

    • Add known aliquot of solvent.

    • Cool slowly until turbidity reappears (Cloud Point).

    • Repeat to generate the Metastable Zone Width (MSZW).

  • Data Processing:

    • Plot

      
       (mole fraction solubility) vs. 
      
      
      
      (Kelvin).
    • Use the Apelblat Equation for non-ideal regression:

      
      
      

Critical Applications in Drug Development[9]

Vitamin B6 Synthesis

The 2,5-dicarbonitrile motif is a "masked" form of the 2,5-dicarboxylic acid.

  • Thermodynamic Advantage: The nitrile is often more soluble in organic reaction media than the corresponding zwitterionic carboxylic acid, allowing for homogenous catalytic hydrogenation.

  • Reaction Hazard: Hydrolysis of this nitrile releases ammonia/ammonium salts. In acidic media, this is exothermic. Process calorimeters (RC1) should be used to map the heat release (

    
    ) during the hydrolysis step to prevent thermal runaway.
    
Solid-State Stability

Nitriles can exhibit polymorphism. The DSC protocol above (cooling cycle) is essential to detect if this compound exists in multiple crystal forms. Polymorph control is vital for regulatory compliance if this material is isolated as a final intermediate (Regulatory Starting Material).

References

  • National Institute of Standards and Technology (NIST). Pyridine, 3-methyl- Thermodynamic Data. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. 3-Methylpyridine-2-carbonitrile (Analog Data). National Library of Medicine. [Link]

  • MDPI Molecules. Synthesis of Vitamin B6 Vitamers. [Link][2]

Sources

Introduction: The Significance of Solubility in Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility of 3-Methylpyridine-2,5-dicarbonitrile in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in various organic solvents. Given the novelty of this compound, this document focuses on establishing a robust scientific methodology, from theoretical underpinnings to practical execution and data interpretation.

This compound is a molecule of interest with potential applications in pharmaceuticals, materials science, and organic synthesis. Its pyridine core, substituted with a methyl group and two nitrile functionalities, suggests a unique combination of polarity, hydrogen bonding capability, and reactivity.

Solubility is a critical physicochemical parameter that governs a compound's behavior in various systems.[1] In drug development, solubility directly impacts bioavailability, formulation strategies, and dosage forms. For materials scientists, it dictates processing conditions and the formation of uniform films or crystals. In chemical synthesis, solvent selection, which is dependent on solubility, can influence reaction rates, yields, and purity. This guide will equip the reader with the necessary knowledge to systematically approach the solubility determination of this compound.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[2] A more rigorous explanation lies in the thermodynamics of mixing, where the Gibbs free energy change (ΔG) for dissolution must be negative. This is governed by the enthalpy (ΔH) and entropy (ΔS) of mixing: ΔG = ΔH - TΔS.

For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Key Molecular Interactions Influencing Solubility:

  • Van der Waals Forces: Present in all molecules, these are weak, short-range forces.

  • Dipole-Dipole Interactions: Occur between polar molecules. The nitrile groups (-C≡N) in this compound are strongly polar, leading to significant dipole-dipole interactions.[3][4][5]

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring and the nitrile groups can act as hydrogen bond acceptors.[4][5] Solvents that can act as hydrogen bond donors (e.g., alcohols) are likely to exhibit favorable interactions.

The presence of both a somewhat nonpolar methyl group and a pyridine ring, combined with the highly polar dinitrile functionalities, suggests that this compound will exhibit a nuanced solubility profile across a range of organic solvents.

Safety and Handling of this compound

Potential Hazards:

  • Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6] 3-Methylpyridine is harmful if swallowed or in contact with skin.[7][8][9][10]

  • Irritation: It may cause skin, eye, and respiratory irritation.[6] 3-Methylpyridine is known to cause severe skin burns and eye damage.[8][9]

  • Flammability: While the dinitrile is a solid, solvents used for solubility determination are often flammable. 3-Methylpyridine is a flammable liquid.[8][9]

Recommended Handling Procedures:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Handle flammable solvents with care, avoiding open flames and sources of ignition.[7]

Experimental Determination of Solubility

The equilibrium solubility method is a reliable and widely used technique to determine the solubility of a solid compound in a liquid solvent. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Materials and Equipment
  • This compound (solute)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis A Weigh excess solute into vials B Add a known volume of solvent A->B Dispense solvent C Seal vials and place in a temperature-controlled shaker B->C Load samples D Equilibrate for a set time (e.g., 24-48 hours) C->D Incubate E Allow solids to settle D->E Cease agitation F Withdraw supernatant using a syringe E->F Careful aspiration G Filter the supernatant F->G Remove particulates H Dilute the filtrate with a known volume of solvent G->H Prepare for analysis I Analyze the diluted sample by HPLC or UV-Vis H->I Inject/measure sample J Determine concentration from a calibration curve I->J Quantify K Calculate solubility J->K Final calculation G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions cluster_solubility Solubility Outcome Solute Pyridine Ring (Moderate Polarity) -CH3 Group (Nonpolar) -CN Groups (Highly Polar) Interaction Dipole-Dipole Hydrogen Bonding Van der Waals Solute->Interaction Contributes to Solvent Polarity (Dielectric Constant) Hydrogen Bond Donor/Acceptor Dispersion Forces Solvent->Interaction Determines nature of Solubility High Solubility (Favorable Interactions) Low Solubility (Unfavorable Interactions) Interaction->Solubility Dictates

Caption: Factors influencing the solubility of this compound.

Based on its structure, it is expected that this compound will be more soluble in polar aprotic solvents (like acetone and ethyl acetate) and polar protic solvents (like ethanol and methanol) that can engage in strong dipole-dipole interactions and hydrogen bonding. [11][12]Its solubility in nonpolar solvents like hexane is anticipated to be low.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a robust experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for the rational design of experiments, the development of formulations, and the optimization of synthetic procedures involving this novel compound.

Future work should include determining the temperature dependence of solubility, which can provide further thermodynamic insights into the dissolution process. Additionally, co-solvency studies could be performed to identify solvent mixtures that may enhance solubility for specific applications.

References

Sources

Technical Whitepaper: 3-Methylpyridine-2,5-dicarbonitrile in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, heteroaromatic nitriles serve as indispensable building blocks. 3-Methylpyridine-2,5-dicarbonitrile (CAS: 1130309-47-5) is a highly specialized, electron-deficient heterocyclic scaffold[1]. As a Senior Application Scientist, I frequently leverage this compound when designing pharmacophores that require precise hydrogen-bond accepting capabilities, bidentate metal coordination, or orthogonal reactivity.

Unlike its unsubstituted analog (pyridine-2,5-dicarbonitrile)[2], the introduction of a methyl group at the C3 position is not merely a structural decoration; it fundamentally alters the electronic landscape and steric accessibility of the adjacent C2 cyano group. This whitepaper provides a comprehensive technical guide to the physicochemical properties, structural dynamics, and validated synthetic protocols for this compound.

Physicochemical Profiling & Structural Dynamics

To effectively utilize this compound in synthetic pathways, one must first understand its foundational metrics. The table below consolidates the critical identification and physicochemical data[1],[3].

Table 1: Physicochemical and Identification Data

ParameterSpecification
IUPAC / Primary Name This compound
Synonyms 2,5-Dicyano-3-methylpyridine; 3-Methyl-2,5-pyridinedicarbonitrile
CAS Registry Number 1130309-47-5
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
MDL Number MFCD11519974
SMILES String Cc1cc(C#N)cnc1C#N
Causality of Structural Features

The reactivity of this compound is dictated by the push-pull electronic effects within the ring:

  • The Pyridine Nitrogen: Exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects, highly activating the C2 and C5 positions toward nucleophilic attack.

  • The Cyano Groups: Further deplete electron density from the aromatic core, rendering the entire scaffold highly electrophilic. This is a common feature exploited in the synthesis of sulfur-containing pyridine dicarbonitrile derivatives for biological applications[4].

  • The C3-Methyl Group: Provides a localized electron-donating (+I) effect and significant steric hindrance. This steric bulk shields the C2 cyano group, allowing chemists to achieve regioselective transformations (e.g., selectively hydrolyzing or reducing the C5 cyano group while leaving the C2 position intact).

Mechanistic Utility in Drug Discovery

The true value of this compound lies in the orthogonal functionalization of its cyano groups. Cyano groups are highly versatile precursors; they can be transformed into primary amines, carboxylic acids, amides, or tetrazoles (a common bioisostere for carboxylic acids in angiotensin II receptor blockers).

The diagram below illustrates the divergent synthetic pathways enabled by this scaffold.

Reactivity A 3-Methylpyridine- 2,5-dicarbonitrile B Regioselective Hydrolysis (C-5 Cyano) A->B NaOH / H2O Steric control via C3-Me C Reduction (Bis-aminomethyl) A->C H2 / Pd/C or LiAlH4 D Tetrazole Formation (Azide Cycloaddition) A->D NaN3 / NH4Cl DMF, 120°C

Figure 1: Divergent functionalization pathways of this compound.

Experimental Methodology: Catalytic Cyanation

To synthesize this compound, the most robust approach is the transition-metal-catalyzed cyanation (Rosenmund-von Braun type reaction) of 2,5-dibromo-3-methylpyridine.

The Causal Protocol

This protocol is designed as a self-validating system. Every reagent choice and environmental condition serves a specific mechanistic purpose.

Reagents:

  • 2,5-Dibromo-3-methylpyridine (1.0 equiv)

  • Copper(I) cyanide (CuCN) (2.5 equiv) - Acts as both the cyanide source and the catalyst.

  • Dimethylformamide (DMF) - Selected for its high boiling point and ability to solubilize both the organic halide and the inorganic cyanide salt.

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Charge a flame-dried Schlenk flask with 2,5-dibromo-3-methylpyridine and CuCN. Purge with N₂ for 15 minutes. Causality: Prevents oxidative degradation of the active Cu(III) intermediate.

  • Solvent Addition & Heating: Add anhydrous DMF. Heat the reaction mixture to 150°C under continuous stirring for 12-16 hours.

  • Reaction Quench (Critical Step): Cool the mixture to room temperature. Pour the mixture into an aqueous solution of FeCl₃ and concentrated HCl. Causality: Copper strongly coordinates with the newly formed cyano groups, trapping the product. The acidic FeCl₃ oxidizes Cu(I) to Cu(II), breaking the coordination complex and releasing the free dicarbonitrile into the organic phase.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexane:Ethyl Acetate gradient).

Workflow S1 Step 1: Reagent Preparation 2,5-Dibromo-3-methylpyridine + CuCN S2 Step 2: Catalytic Cyanation DMF, 150°C, N2 Atmosphere S1->S2 Heat to 150°C S3 Step 3: Complex Disruption FeCl3 / HCl Quench S2->S3 Cool & Oxidize Cu(I) S4 Step 4: Extraction & Isolation EtOAc Extraction & Chromatography S3->S4 Phase Separation S5 Step 5: Analytical Validation LC-MS, NMR, IR S4->S5 Pure Product

Figure 2: Experimental workflow for the synthesis and isolation of the dicarbonitrile.

Analytical Validation (Self-Validating Checkpoints)

A protocol is only as good as its validation. To ensure the successful synthesis of this compound (CAS: 1130309-47-5)[1], researchers must employ the following analytical checkpoints:

  • TLC Monitoring: Use a Hexane:EtOAc (3:1) solvent system. The product will exhibit a significantly lower

    
     value than the dibromo starting material due to the high polarity of the two newly installed cyano groups. It will be highly UV-active at 254 nm.
    
  • LC-MS Confirmation: Electrospray ionization (ESI) should yield a distinct

    
     peak at m/z 144.15 . The absence of isotopic bromine splitting patterns (M, M+2, M+4) unequivocally confirms complete double cyanation.
    
  • ¹H NMR Spectroscopy (CDCl₃):

    • A sharp singlet integration for 3H around 2.5 - 2.6 ppm confirms the intact C3-methyl group.

    • Two distinct aromatic protons. The C6 proton will appear highly deshielded (typically > 8.8 ppm ) due to the combined anisotropic and electron-withdrawing effects of the adjacent ring nitrogen and the C5 cyano group.

References

  • BLD Pharm. "1130309-47-5 | this compound | BLD Pharm".
  • ChemSrc. "1130309-47-5_this compound CAS号:1130309...".
  • CymitQuimica. "CAS 20730-07-8: pyridine-2,5-dicarbonitrile | CymitQuimica".
  • ResearchGate. "A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature".

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Engineering 3-Methylpyridine-2,5-dicarbonitrile Derivatives: Synthesis, Pharmacological Profiling, and Material Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper & Application Guide

Executive Summary

While the parent compound 3-Methylpyridine-2,5-dicarbonitrile (CAS 1130309-47-5) is a commercially available building block 1, its highly functionalized derivatives—particularly the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines—have emerged as "privileged scaffolds" across multiple scientific domains. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology and applied functionality. This guide details the causal logic behind the green synthesis of these derivatives, their polypharmacological role in prion disease and kinase inhibition 2, and their emerging utility in optoelectronics.

Rational Design & Synthetic Methodologies

The traditional step-wise synthesis of densely substituted pyridines suffers from low atom economy, toxic solvent requirements, and complex purification steps. To circumvent this, we utilize a one-pot, multi-component reaction (MCR) strategy 3.

Causality in Experimental Design

By employing a mild base catalyst (e.g., K₂CO₃) under solvent-free mechanochemical conditions, we drive a Knoevenagel condensation followed by a Michael addition 4. The mild base is critical: it is strong enough to deprotonate the active methylene of malononitrile but weak enough to prevent the unwanted self-condensation of the aldehyde. The 3-methyl substitution on the pyridine ring provides necessary steric bulk, which restricts the dihedral rotation of adjacent functional groups—a vital feature for both receptor-ligand locking and reducing non-radiative decay in fluorescent materials.

Protocol: One-Pot MCR Synthesis of Pyridine Dicarbonitrile Derivatives

This protocol is designed as a self-validating system to ensure high-fidelity replication.

  • Reagent Preparation: In an agate mortar, combine equimolar amounts (1.0 mmol) of the target aromatic aldehyde, malononitrile (2.0 mmol), and the corresponding thiol (1.0 mmol).

  • Catalyst Integration: Add 10 mol% of anhydrous K₂CO₃.

  • Mechanochemical Activation: Grind the mixture vigorously at room temperature for 10–15 minutes. The mechanical shear forces overcome the activation energy barrier, initiating the Knoevenagel condensation.

  • Self-Validation Checkpoint 1 (Reaction Progress): Spot an aliquot of the crude mixture on a silica TLC plate (Hexane:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot and the emergence of a highly fluorescent product spot at a lower Rf value confirms successful cyclization.

  • Workup & Purification: Wash the resulting solid mass with chilled distilled water (3 × 10 mL) to dissolve and remove the K₂CO₃ catalyst. Recrystallize the crude product from hot ethanol.

  • Self-Validation Checkpoint 2 (Structural Integrity): Analyze the purified crystals via ¹H-NMR (DMSO-d₆). Structural confirmation is achieved by identifying the sharp singlet of the 3-methyl protons at δ 2.3–2.5 ppm and the broad singlet of the NH₂ group (if applicable) at δ 7.5–8.5 ppm, verifying that aromatization has occurred.

SynthWorkflow A Aldehyde + Malononitrile B Knoevenagel Condensation A->B K2CO3 (Base) C Alkylidene Intermediate B->C - H2O D Michael Addition (+ Thiol) C->D Nucleophilic Attack E Intramolecular Cyclization D->E Ring Closure F Pyridine-2,5-dicarbonitrile Derivative E->F Aromatization / -H2

Figure 1: Multi-component mechanochemical synthetic workflow for pyridine dicarbonitriles.

Biological Applications: Prion Clearance & Kinase Inhibition

Pyridine dicarbonitrile derivatives were originally identified as rationally designed leads against PrPSc (scrapie prion protein) replication in neuroblastoma cells 5. However, extensive Structure-Activity Relationship (SAR) studies revealed a fascinating mechanistic pivot.

The Pharmacological Mechanism

Unexpectedly, direct binding affinity to the cellular prion protein (PrPC) does not correlate with anti-prion efficacy 6. Instead, these derivatives act as potent inhibitors of specific kinases, such as Tyrosine Kinase (e.g., c-Abl) and IKK-2 .

Causality of Clearance: By inhibiting these kinases, the pyridine derivatives trigger the downregulation of lysosomal repressors. This strongly activates the lysosomal degradation pathway, effectively turning the cell's waste-disposal system into overdrive to clear the misfolded PrPSc aggregates without affecting the biosynthesis of normal PrPC 5.

BioMech Ligand Pyridine Dicarbonitrile Derivative Kinase Tyrosine Kinase / IKK-2 Inhibition Ligand->Kinase Binds ATP Pocket Lysosome Lysosomal Pathway Activation Kinase->Lysosome Removes Repression PrPSc PrPSc Aggregates Targeted Lysosome->PrPSc Enzymatic Degradation Clearance Cellular Clearance & Neuroprotection PrPSc->Clearance Restores Homeostasis

Figure 2: Cellular clearance of PrPSc via kinase inhibition by pyridine dicarbonitriles.

Optoelectronic Applications: TADF OLEDs

Beyond medicinal chemistry, the this compound core is revolutionizing organic light-emitting diodes (OLEDs) 7. The strong electron-withdrawing nature of the two cyano groups significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. When conjugated with electron-donating moieties (e.g., carbazole or acridine derivatives), it forms a highly efficient Donor-Acceptor (D-A) architecture. This specific electronic tuning enables Thermally Activated Delayed Fluorescence (TADF) , allowing the harvesting of both singlet and triplet excitons to achieve near 100% internal quantum efficiency.

Quantitative Data Summary

The following table synthesizes the functional metrics of various pyridine dicarbonitrile scaffolds across their respective applications:

Compound Scaffold / ModificationPrimary Target / ApplicationEfficacy (IC₅₀ / EC₅₀)Quantum Yield (ΦPL)
2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile PrPSc Replication Inhibition5.5 – 18.0 μMN/A
4-Aryl-3-methylpyridine-2,5-dicarbonitrile Tyrosine Kinase (c-Abl)0.1 – 2.5 μMN/A
Donor-Acceptor Pyridine-2,5-dicarbonitrile OLED Emitter (TADF)N/A> 85%
N-Alkyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Antimicrobial (Gram-negative)12.5 – 25.0 μg/mLN/A

References

  • chem960.com - this compound (CAS 1130309-47-5) Properties and Identification.1

  • ResearchGate - Library Design, Synthesis, and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics.2

  • J-Stage - An Efficient Green Multi-Component Reaction Strategy for the Synthesis of Highly Functionalised Pyridines.3

  • ResearchGate - A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction.4

  • NIH PMC - Exploring Anti-Prion Glyco-Based and Aromatic Scaffolds: A Chemical Strategy for the Quality of Life.5

  • ResearchGate - Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease.6

  • NIH PMC - RECENT ADVANCES IN PRION CHEMOTHERAPEUTICS.

  • NBINNO - Unlocking Efficient OLEDs: The Role of Pyridine-Dicarbonitrile Compounds.7

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of Vitamin B6 (Pyridoxine) via 3-Methylpyridine-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the synthesis of Vitamin B6 (pyridoxine), an essential human nutrient, utilizing 3-Methylpyridine-2,5-dicarbonitrile as a key starting material.[1] This method offers a scalable and efficient route to pyridoxine, a vital coenzyme involved in over 140 enzymatic reactions essential for amino acid, glucose, and lipid metabolism.[1][2] The described multi-step synthesis involves a robust nitrile hydrolysis followed by a chemoselective reduction. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Significance of Vitamin B6 and a Modern Synthetic Approach

Vitamin B6 is a group of six chemically similar compounds, or "vitamers," that are essential for human health.[1] The most common form used in supplements and for food fortification is pyridoxine hydrochloride.[1] Its active form in the body, pyridoxal 5'-phosphate (PLP), acts as a crucial coenzyme in a vast array of metabolic processes.[1][2] While various synthetic routes to pyridoxine have been developed since its structure was first elucidated, the "oxazole method" involving a Diels-Alder reaction has been a common industrial approach.[1][3] However, the search for more efficient and scalable syntheses continues.

This application note details a synthetic pathway commencing from this compound. This route presents a compelling alternative, characterized by its straightforward transformations and the potential for high overall yield. The core of this synthesis lies in the selective hydrolysis of the dinitrile to the corresponding diamide, followed by the reduction of the amide functionalities to the hydroxymethyl groups characteristic of pyridoxine.

Overall Synthetic Scheme

The synthesis of pyridoxine from this compound proceeds in two primary stages:

  • Catalytic Hydrolysis: The selective conversion of the two nitrile groups of the starting material into primary amide groups.

  • Chemoselective Reduction: The reduction of the resulting diamide to form the final pyridoxine product.

Vitamin B6 Synthesis Workflow Overall Synthesis of Pyridoxine start This compound step1 Step 1: Catalytic Hydrolysis Reagents: H2O2, Catalyst (e.g., Mo(VI)) start->step1 intermediate 3-Methylpyridine-2,5-dicarboxamide step1->intermediate step2 Step 2: Chemoselective Reduction Reagents: Strong Hydride Agent (e.g., LiAlH4) intermediate->step2 product Pyridoxine (Vitamin B6) step2->product

Caption: Overall workflow for the synthesis of Pyridoxine.

Detailed Protocols and Methodologies

PART 1: Catalytic Hydrolysis of this compound

The conversion of nitriles to amides is a fundamental transformation in organic synthesis.[4][5] While harsh acidic or basic conditions can be employed, catalytic methods often offer milder reaction conditions and improved selectivity.[4][6] This protocol utilizes a molybdenum(VI)-catalyzed hydrolysis with hydrogen peroxide, a method known for its efficiency with various aromatic and aliphatic nitriles.[7]

3.1.1. Materials and Reagents

  • This compound (98% purity)

  • Hydrogen Peroxide (30% w/w in H₂O)

  • Sodium Molybdate (Na₂MoO₄, catalyst)

  • Ethanol (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

3.1.2. Equipment Setup

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.1.3. Step-by-Step Procedure

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 69.9 mmol) and ethanol (100 mL). Stir until the starting material is fully dissolved.

  • Add sodium molybdate (0.36 g, 1.75 mmol, 2.5 mol%) to the solution.

  • Slowly add hydrogen peroxide (30%, 23.8 mL, 209.7 mmol) to the reaction mixture dropwise over 15 minutes. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the excess hydrogen peroxide by the careful, portion-wise addition of a saturated aqueous solution of sodium sulfite until bubbling ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methylpyridine-2,5-dicarboxamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

3.1.4. Mechanistic Insight

The molybdenum(VI) catalyst activates the hydrogen peroxide, facilitating the nucleophilic attack of a hydroperoxy species on the electrophilic carbon of the nitrile group. Subsequent rearrangement and hydrolysis lead to the formation of the primary amide.

Nitrile Hydrolysis Mechanism Simplified Mechanism of Catalytic Nitrile Hydrolysis cluster_0 Catalyst Activation cluster_1 Nitrile Activation and Attack cluster_2 Hydrolysis and Product Formation Mo(VI) Mo(VI) Activated Peroxo-Mo Complex Activated Peroxo-Mo Complex Mo(VI)->Activated Peroxo-Mo Complex + H2O2 Activated Nitrile Activated Nitrile R-CN R-CN R-CN->Activated Nitrile Coordination to Mo Intermediate Intermediate Activated Nitrile->Intermediate + Nucleophilic Attack Amide (R-CONH2) Amide (R-CONH2) Intermediate->Amide (R-CONH2) + H2O - Catalyst

Caption: Simplified catalytic cycle for nitrile hydrolysis.

PART 2: Chemoselective Reduction of 3-Methylpyridine-2,5-dicarboxamide

The reduction of amides to their corresponding amines is a crucial step in this synthesis.[8] Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation.[8][9]

3.2.1. Materials and Reagents

  • 3-Methylpyridine-2,5-dicarboxamide (from Part 1)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (15% w/v)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl) in isopropanol

  • Anhydrous Sodium Sulfate

3.2.2. Equipment Setup

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet

  • Ice bath

  • Standard laboratory glassware for workup and purification

3.2.3. Step-by-Step Procedure

  • Set up a dry three-neck flask under a nitrogen atmosphere.

  • Carefully add LiAlH₄ (a molar excess, typically 4-6 equivalents relative to the diamide) to anhydrous THF (150 mL). Stir the suspension.

  • In a separate flask, dissolve 3-Methylpyridine-2,5-dicarboxamide (5.0 g, 27.9 mmol) in anhydrous THF (100 mL). Gentle heating may be required to achieve complete dissolution.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Slowly add the solution of the diamide to the LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Quench the reaction cautiously by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% NaOH solution (X mL)

    • Water (3X mL) This Fieser workup method should produce a granular precipitate that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts. Wash the filter cake with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Dissolve the crude residue in dichloromethane and dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain crude pyridoxine.

  • For purification and isolation as the hydrochloride salt, dissolve the crude pyridoxine in a minimal amount of isopropanol and add a solution of HCl in isopropanol until the pH is acidic. The pyridoxine hydrochloride will precipitate.

  • Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield pure pyridoxine hydrochloride.

3.2.4. Mechanistic Considerations

The reduction of an amide with LiAlH₄ involves the initial coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride to the carbonyl carbon. Subsequent elimination of an aluminate species forms an iminium ion, which is then further reduced by another equivalent of hydride to yield the amine.[9]

Characterization and Data

The final product, pyridoxine hydrochloride, should be characterized to confirm its identity and purity.

4.1. Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.[10]

  • Melting Point: To compare with the literature value of the hydrochloride salt (205-206 °C).

4.2. Expected Results

ParameterExpected Outcome
Yield (Overall) 60-75%
Purity (HPLC) >98%
Appearance White crystalline solid
¹H NMR Signals corresponding to the aromatic proton, methyl group, and hydroxymethyl protons.
IR (KBr, cm⁻¹) Broad O-H stretch (~3300-3000), C-O stretch (~1050), aromatic C=C and C=N stretches (~1600-1400).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Hydrolysis Insufficient reaction time or catalyst deactivation.Extend the reaction time. Ensure the quality of the hydrogen peroxide and catalyst.
Low Yield in Reduction Incomplete reaction or product loss during workup.Ensure a sufficient excess of LiAlH₄ is used. Be meticulous during the Fieser workup to minimize loss.
Formation of Byproducts Over-reduction or side reactions.Maintain careful temperature control during the LiAlH₄ addition.
Difficulty in Purification Impurities from starting materials or side reactions.Ensure the purity of the starting dinitrile. Recrystallize the intermediate diamide before reduction.

Conclusion

The synthesis of Vitamin B6 (pyridoxine) from this compound offers a robust and scalable route to this essential nutrient. The two-step process, involving a catalytic hydrolysis followed by a chemoselective reduction, is well-defined and can be performed with standard laboratory equipment. The protocols and insights provided in this application note are designed to enable researchers and drug development professionals to successfully implement this synthetic strategy, contributing to the efficient production of this vital compound.

References

  • Wikipedia. Vitamin B6. [Link]

  • Chen, J., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6). [Link]

  • Eliot, A. C., & Kirsch, J. F. (2007). Two independent routes of de novo vitamin B6 biosynthesis: not that different after all. Biochemical Society Transactions, 35(Pt 5), 1073-1077. [Link]

  • Rao, S. N., et al. (2018). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. [Link]

  • Preedy, V. R. (Ed.). (2012). B Vitamins and Folate: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • Wikipedia. Pyridoxine. [Link]

  • Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341. [Link]

  • Chemistry LibreTexts. Conversion of nitriles to amides. [Link]

  • Harris, S. A., & Folkers, K. (1939). Synthesis of Vitamin B6. Journal of the American Chemical Society, 61(5), 1245-1247.
  • Harris, S. A., et al. (1950). Process for producing pyridoxine and novel intermediates thereof. U.S.
  • Stiller, E. T. (1944). Synthesis of vitamin b6. U.S.
  • Harper, T. (2021, August 4). Vitamin B6 (Pyridoxine) Biosynthesis [Video]. YouTube. [Link]

  • Raschle, T., et al. (2007). Reaction mechanism of pyridoxal 5'-phosphate synthase. Detection of an enzyme-bound chromophoric intermediate. The Journal of Biological Chemistry, 282(9), 6098-6107. [Link]

  • Kläui, W., & Rapp, R. (2006). Manufacture of vitamin B6. U.S.
  • Al-Dahhan, W. S., & Al-Mashhadani, F. A. H. (2023). Vitamin B6 (Pyridoxine). In StatPearls. StatPearls Publishing. [Link]

  • PubChem. Manufacture of vitamin B6 - Patent US-7495101-B2. [Link]

  • Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. [Link]

  • Saljoughian, M., & Gholami, K. (2019). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. Journal of Pharmaceutical Research International, 1-9. [Link]

  • Brown, M. J. (2024, October 11). Pyridoxine Deficiency. Medscape. [Link]

  • Wikipedia. Amide reduction. [Link]

  • Trivedi, M. K., et al. (2023). Solid-State Characterization to Understand the Change in the Physicochemical and Thermal Properties of the Consciousness Energy Healing Treated Pyridoxine. Food and Nutrition: Current Research. [Link]

  • Reddy, C. M. R., et al. (2010). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 15(1), 338-345. [Link]

  • Wolleb, H., & Heimgartner, H. (2006). Manufacture of vitamin b6.
  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

  • Chemistry Steps. Reduction of Amides to Amines and Aldehydes. [Link]

  • Fan, A., et al. (2018). Method for synthesizing pyridoxal phosphate. Chinese Patent CN108947665A. [Link]

  • Paal, K., et al. (2018). B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Molecules, 23(9), 2117. [Link]

  • Chem Help ASAP. (2020, March 21). amide reduction & amine synthesis [Video]. YouTube. [Link]

  • Matsui, M., et al. (1961). A Synthesis of Vitamin B6. Agricultural and Biological Chemistry, 25(2), 141-143. [Link]

  • Stiller, E. T., & Wiley, P. F. (1956). Pyridoxine synthesis. U.S.
  • Hill, R. E., & Spenser, I. D. (1970). Biosynthesis of vitamin B6: incorporation of three-carbon units. Science, 169(3947), 773-775. [Link]

  • Fitzpatrick, T. B., et al. (2007). Biosynthesis of vitamin B6 and structurally related derivatives. Vitamins and Hormones, 76, 265-303. [Link]

  • Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. [Link]

  • Paal, K., et al. (2018). Synthesis of [13C3]-B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Molecules, 23(9), 2117. [Link]

Sources

Application Note: Protocols for Hydrolysis of 3-Methylpyridine-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the chemical protocols for the hydrolysis of 3-Methylpyridine-2,5-dicarbonitrile (CAS: N/A for dinitrile specific; related 3-methyl-2-cyano: 20970-75-6) to its corresponding dicarboxylic acid, 3-Methylpyridine-2,5-dicarboxylic acid (an analog of isocinchomeronic acid). The transformation is critical for generating ligands used in Metal-Organic Frameworks (MOFs) and intermediates for niacin-related pharmaceutical scaffolds. Two primary methodologies are presented: Acidic Hydrolysis (Method A) , optimized for complete conversion of the sterically hindered 2-cyano group, and Alkaline Hydrolysis (Method B) , a milder alternative for sensitive downstream applications.

Chemical Strategy & Mechanistic Insight

Substrate Analysis

The substrate features two nitrile groups with distinct electronic and steric environments:

  • C5-Nitrile: Located at the

    
    -position relative to the pyridine nitrogen. It behaves similarly to nicotinonitrile, reacting readily under standard hydrolysis conditions due to moderate electron deficiency of the ring.
    
  • C2-Nitrile: Located at the

    
    -position. While the adjacent pyridine nitrogen renders this carbon highly electrophilic, the C3-methyl group  introduces significant steric hindrance (ortho-effect). This steric bulk impedes the attack of water/hydroxide, often requiring more forcing conditions (higher temperature or stronger acid concentration) to drive the reaction to the carboxylic acid and prevent stalling at the amide stage.
    
Reaction Pathway

The hydrolysis proceeds via a stepwise addition of water, first yielding the diamide intermediate, followed by further hydrolysis to the dicarboxylic acid .

ReactionScheme Substrate 3-Methylpyridine- 2,5-dicarbonitrile Inter Intermediate: 3-Methylpyridine- 2,5-dicarboxamide Substrate->Inter + H2O (Fast at C5, Slow at C2) Product Product: 3-Methylpyridine- 2,5-dicarboxylic acid Inter->Product + H2O (Rate Limiting Step)

Figure 1: Stepwise hydrolysis pathway. The conversion of the C2-amide to the acid is typically the rate-determining step due to steric hindrance.

Experimental Protocols

Protocol A: Strong Acid Hydrolysis (Recommended)

Rationale: Sulfuric acid at elevated temperatures is the most robust method for overcoming the steric hindrance at the C2 position. This method minimizes the risk of incomplete hydrolysis (stopping at the amide).

Reagents:

  • This compound (1.0 eq)

  • Sulfuric Acid (H₂SO₄), 90% or conc. (approx. 10-15 mL per gram of substrate)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for pH adjustment

  • Ice/Water for quenching

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add this compound to the flask. Carefully add 90% H₂SO₄.[1] Caution: Exothermic.

  • Reaction: Heat the mixture to 120°C . Stir for 2–4 hours .

    • Checkpoint: Monitor by TLC or LC-MS. The intermediate mono-amide or diamide may persist if the temperature is too low.

  • Quenching: Cool the reaction mixture to room temperature (20–25°C). Pour the mixture slowly onto crushed ice (approx. 5x reaction volume).

  • Precipitation: Slowly adjust the pH to the isoelectric point of the pyridine dicarboxylic acid (typically pH 2.5 – 3.0) using saturated Na₂CO₃ solution or 40% NaOH.

    • Note: Do not over-basify, as the product will form a soluble disodium salt.

  • Isolation: A white to off-white precipitate should form. Stir at 0–5°C for 1 hour to maximize precipitation.

  • Filtration: Filter the solid and wash with cold water (2x) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 60°C overnight.

Data Summary Table: Acidic Hydrolysis

ParameterSpecificationNotes
Solvent/Reagent 90% H₂SO₄Acts as both solvent and catalyst.
Temperature 120°CRequired to hydrolyze the C2-amide.
Time 2–4 HoursMonitor disappearance of amide intermediate.
Workup pH pH 2.5 – 3.0Critical for precipitation of the free acid.
Expected Yield 75–85%Losses primarily due to water solubility during wash.
Protocol B: Alkaline Hydrolysis (Alternative)

Rationale: Suitable if the substrate contains acid-sensitive functionalities or if a metal-free product is not immediately required (can be isolated as a salt).

Reagents:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH), 20-30% aqueous solution (5.0 eq)

  • Ethanol (optional co-solvent to improve solubility)

  • HCl (conc.) for acidification

Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Mixing: Suspend the dinitrile in 20% NaOH solution. If the substrate is not wetting well, add minimal Ethanol (10-20% v/v).

  • Reaction: Heat to Reflux (approx. 100°C) .

    • Note: Ammonia gas will be evolved. Ensure good ventilation or use a scrubber.

  • Duration: Reflux for 6–12 hours .

    • Mechanistic Note: The C2-nitrile hydrolysis is slower in base due to the repulsion between the electron-rich hydroxide and the nitrogen lone pair, exacerbated by the C3-methyl steric bulk.

  • Workup: Cool to room temperature. If any unreacted solid remains, filter it off (unlikely if time is sufficient).

  • Acidification: Cool the solution in an ice bath. Dropwise add conc. HCl until pH reaches ~2–3.

  • Isolation: The dicarboxylic acid will precipitate. Filter, wash with minimal cold water, and dry.

Analytical Validation

To ensure the integrity of the protocol, the following analytical signatures should be verified:

  • 1H NMR (DMSO-d6):

    • δ ~2.5-2.6 ppm: Singlet (3H) for the C3-Methyl group.

    • Aromatic Region: Two distinct signals for the pyridine protons (H4 and H6). H6 (adjacent to N) typically appears downfield around δ 8.8–9.0 ppm . H4 appears around δ 8.2–8.4 ppm .

    • Absence of Nitrile: No peak at ~118 ppm in 13C NMR.

    • Carboxylic Acid: Broad singlet >12 ppm (often exchanged/invisible depending on water content).

  • IR Spectroscopy:

    • Disappearance: Sharp absorption at ~2230 cm⁻¹ (C≡N stretch).

    • Appearance: Broad band at 2500–3300 cm⁻¹ (O-H stretch of acid) and strong carbonyl stretch at 1680–1720 cm⁻¹ (C=O).

Troubleshooting & Optimization

Troubleshooting Problem Issue: Incomplete Hydrolysis (Amide peaks visible in NMR) Check1 Check Reaction Temp Is it <110°C? Problem->Check1 Solution1 Increase Temp to 120-130°C (Steric barrier at C2) Check1->Solution1 Yes Problem2 Issue: Low Yield / No Precipitate Check2 Check pH Is it <1 or >4? Problem2->Check2 Solution2 Adjust pH to 2.5-3.0 (Isoelectric point) Check2->Solution2 Yes

Figure 2: Troubleshooting logic for common hydrolysis issues.

  • Decarboxylation Risk: While 3-methylpyridine-2-carboxylic acid is relatively stable up to its melting point (~115°C), prolonged heating above 140°C in acidic media can induce decarboxylation at the C2 position. Strictly control the temperature to 120°C.

  • Polymorphs: Pyridine dicarboxylic acids often form hydrates. Elemental analysis may require drying at >100°C to remove lattice water.

Safety Protocol

  • Nitrile Handling: While less volatile than simple aliphatic nitriles, the substrate should be treated as toxic. Use gloves and work in a fume hood.

  • Ammonia Evolution: Hydrolysis releases 2 equivalents of ammonia (or ammonium salts). In basic hydrolysis, ammonia gas is evolved; ensure the condenser is efficient and the hood is active.

  • Strong Acids: 90% Sulfuric acid is highly corrosive and dehydrating. Always add the acid to the solid, or the solid to the acid slowly. Never add water to hot acid.

References

  • ChemicalBook. (n.d.). Synthesis of 3-methylpyridine-2-carboxylic acid from 2-cyano-3-methylpyridine. Retrieved from

    • Context: Establishes the 120°C/H₂SO₄ protocol for the hindered 2-cyano-3-methyl motif.
  • Organic Syntheses. (2004). Synthesis of substituted pyridines and hydrolysis protocols. Coll. Vol. 10, p. 517. Retrieved from

    • Context: General methodologies for pyridine nitrile hydrolysis and handling.
  • BenchChem. (2025). Application Notes: 3-Methylpyridine derivatives synthesis. Retrieved from

    • Context: Industrial relevance and oxidative pathways for methyl-pyridines.[2]

  • ChemGuide. (n.d.). Hydrolysis of Nitriles and Esters. Retrieved from

    • Context: Mechanistic foundations of acidic vs. alkaline hydrolysis.

Sources

Application Notes and Protocols: Strategic Functionalization of 3-Methylpyridine-2,5-dicarbonitrile for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 3-Methylpyridine-2,5-dicarbonitrile Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in drug design. Within this class of heterocycles, this compound emerges as a particularly valuable and versatile building block. The strategic placement of a methyl group and two chemically distinct nitrile functionalities on the pyridine ring offers a rich platform for a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of this compound to generate a diverse array of pharmaceutical intermediates. We will delve into the underlying chemical principles and provide detailed, field-proven protocols for key transformations, including selective hydrolysis, reduction, and functionalization of the methyl group.

I. Selective Functionalization of the Nitrile Groups

The presence of two nitrile groups at the C2 and C5 positions of the pyridine ring presents both a challenge and an opportunity for selective functionalization. The electron-withdrawing nature of the pyridine nitrogen renders the C2 and C6 positions more electrophilic, which can influence the reactivity of the adjacent nitrile group.

A. Selective Mono-Hydrolysis to 5-Cyano-3-methylpicolinamide and 5-Cyano-3-methylnicotinic Acid

The selective hydrolysis of one nitrile group in the presence of another is a synthetically valuable transformation. While harsh acidic or basic conditions often lead to the hydrolysis of both nitrile groups, enzymatic and controlled chemical methods can achieve the desired selectivity.

1. Rationale for Selective Hydrolysis:

Enzymatic hydrolysis, employing nitrile hydratases and amidases, offers exceptional chemo- and regioselectivity under mild reaction conditions, minimizing side reactions and the formation of inorganic salt byproducts.[1] These enzymes can differentiate between the two nitrile groups based on the steric and electronic environment. For chemical methods, careful control of reaction temperature and the use of specific reagents can favor the formation of the mono-hydrolyzed product.

dot

Caption: Selective hydrolysis of this compound.

2. Experimental Protocol: Enzymatic Mono-Hydrolysis

This protocol is adapted from methodologies for the enzymatic hydrolysis of dinitriles.[1][2]

  • Materials:

    • This compound

    • Immobilized Rhodococcus sp. cells (containing nitrile hydratase and amidase)

    • Phosphate buffer (0.1 M, pH 7.0)

    • Ethyl acetate

    • Sodium sulfate (anhydrous)

  • Procedure:

    • In a round-bottom flask, suspend 1.0 g of this compound in 50 mL of 0.1 M phosphate buffer (pH 7.0).

    • Add 0.5 g of immobilized Rhodococcus sp. cells to the suspension.

    • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion (typically 24-48 hours, when starting material is consumed and the mono-acid is the major product), filter off the immobilized enzyme.

    • Acidify the filtrate to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-cyano-3-methylnicotinic acid.

3. Data Summary: Expected Outcomes

ProductExpected YieldKey Characterization Data
5-Cyano-3-methylnicotinic Acid70-85%IR (cm⁻¹): ~3000 (O-H), ~2230 (C≡N), ~1700 (C=O). ¹H NMR: Signals for pyridine ring protons and methyl group, disappearance of one nitrile signal, appearance of a carboxylic acid proton.
B. Selective and Complete Reduction of Nitrile Groups

The reduction of the nitrile groups to aminomethyl functionalities opens up a vast array of possibilities for further derivatization, such as amide bond formation or the synthesis of more complex heterocyclic systems. The choice of reducing agent and reaction conditions determines whether one or both nitrile groups are reduced, and whether the pyridine ring is also hydrogenated.

1. Rationale for Selective Reduction:

Catalytic hydrogenation over palladium on carbon (Pd/C) in the presence of an acidic additive can be tuned to selectively reduce the nitrile groups to aminomethyl groups while preserving the pyridine ring.[1] For the complete reduction of both nitriles and the pyridine ring, a more powerful catalyst like Platinum(IV) oxide (PtO₂) under higher hydrogen pressure is typically employed.[2] Raney Nickel is another effective catalyst for nitrile reduction.[3]

dot

Caption: Reduction pathways of this compound.

2. Experimental Protocol: Complete Reduction to Diaminopyridine

This protocol is adapted from general procedures for the reduction of dicyanopyridines.

  • Materials:

    • This compound

    • Raney Nickel (slurry in water)

    • Ethanol

    • Ammonia (7N solution in methanol)

    • High-pressure autoclave/hydrogenator

  • Procedure:

    • In a high-pressure autoclave, add 1.0 g of this compound and 50 mL of ethanol.

    • Carefully add a slurry of Raney Nickel (approximately 0.5 g, washed with ethanol) to the mixture.

    • Add 10 mL of a 7N solution of ammonia in methanol. The ammonia helps to suppress the formation of secondary and tertiary amines.

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Pressurize the autoclave with hydrogen to 50 bar.

    • Heat the mixture to 60°C and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • After cooling to room temperature, carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be further purified by distillation or chromatography.

3. Data Summary: Expected Outcomes

ProductExpected YieldKey Characterization Data
(5-(Aminomethyl)-3-methylpyridin-2-yl)methanamine60-75%IR (cm⁻¹): ~3300-3400 (N-H stretch), disappearance of C≡N stretch at ~2230. ¹H NMR: Appearance of signals for two aminomethyl groups.
(5-(Aminomethyl)-3-methylpiperidin-2-yl)methanamineHigh (with PtO₂)¹H NMR: Disappearance of aromatic proton signals and appearance of signals in the aliphatic region corresponding to the piperidine ring.

II. Functionalization of the Methyl Group

The methyl group at the C3 position offers another handle for chemical modification, allowing for the introduction of further diversity into the molecular scaffold.

A. Oxidation to 3-Pyridinecarboxylic Acid Derivative

The oxidation of the methyl group to a carboxylic acid provides a key intermediate for the synthesis of nicotinic acid derivatives, which are prevalent in many pharmaceuticals.[4]

1. Rationale for Oxidation:

Strong oxidizing agents are required to convert the methyl group to a carboxylic acid. To prevent the degradation of the pyridine ring, it is often protected by protonation with a strong acid, such as sulfuric acid, prior to oxidation.[3]

2. Experimental Protocol: Oxidation to 2,5-Dicyano-3-nicotinic Acid

This protocol is adapted from methods for the oxidation of 3-methylpyridine.[3]

  • Materials:

    • This compound

    • Concentrated sulfuric acid

    • Ammonium persulfate

    • Glacial acetic acid

    • Sodium hydroxide solution

    • Hydrochloric acid

  • Procedure:

    • Carefully add 1.0 g of this compound to 10 mL of concentrated sulfuric acid in a round-bottom flask, keeping the temperature below 20°C.

    • Add a catalytic amount of glacial acetic acid.

    • Add 5.0 g of ammonium persulfate in portions, maintaining the temperature between 110-120°C.

    • Heat the mixture at 110-120°C for 4-6 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated sodium hydroxide solution to pH 3-4.

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry to obtain 2,5-dicyano-3-nicotinic acid.

B. Halogenation of the Methyl Group

The introduction of a halogen, such as bromine, to the methyl group creates a reactive handle for subsequent nucleophilic substitution reactions, enabling the attachment of a wide range of functional groups.

1. Rationale for Bromination:

Free radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide is a standard method for the benzylic bromination of methyl groups on aromatic rings.

dot

Caption: Functionalization of the methyl group.

2. Experimental Protocol: Bromination to 3-(Bromomethyl)pyridine-2,5-dicarbonitrile

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

    • Carbon tetrachloride (or a safer alternative like acetonitrile)

    • Sodium bicarbonate solution (saturated)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of this compound in 50 mL of carbon tetrachloride.

    • Add 1.3 g of NBS and a catalytic amount of BPO (e.g., 50 mg).

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

    • Cool the mixture and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

III. Conclusion and Future Perspectives

This compound is a highly adaptable scaffold that provides access to a wide range of functionalized pyridine derivatives of significant interest to the pharmaceutical industry. The protocols outlined in this application note demonstrate the feasibility of selective hydrolysis and reduction of the nitrile groups, as well as the functionalization of the methyl group through oxidation and halogenation. These transformations pave the way for the synthesis of novel amides, carboxylic acids, amines, and other key intermediates. The continued exploration of enzymatic and chemocatalytic methods will undoubtedly lead to even more efficient and selective routes for the derivatization of this versatile building block, further expanding its utility in drug discovery and development.

References

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology. [Link]

  • Der Pharma Chemica. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • Kopera, E., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

  • Raghukumar, V., et al. (2003). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

  • PubChem. 3-Methylpyridine-2-carbonitrile. [Link]

  • Wikipedia. 3-Methylpyridine. [Link]

  • Google Patents. (2011). Method for preparing nicotinic acid.
  • ReddyMasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Google Patents. (1997). Process for preparing nicotinic acid.
  • RSC Publishing. (1990). Enzymatic hydrolysis of nitrites and dinitriles. [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

Sources

Application Note: Reaction Mechanisms and Synthetic Workflows for 2,5-Dicyano-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Compound: 2,5-Dicyano-3-methylpyridine (CAS: 1130309-47-5)

Executive Summary & Physicochemical Profiling

2,5-Dicyano-3-methylpyridine is a highly versatile, bifunctional N-heterocyclic building block. Structurally, it features a pyridine core substituted with two electrophilic cyano groups and one electron-donating methyl group. This compound serves as a critical intermediate, bridging small-molecule drug discovery (e.g., bioisostere synthesis) and advanced materials science, particularly in the generation of Covalent Triazine Frameworks (CTFs) for carbon capture and catalysis[1].

The synthesis of related cyanopyridines typically involves the vapor-phase ammoxidation of methylpyridines over heterogeneous oxide catalysts[2][3]. Once synthesized, the reactivity of 2,5-dicyano-3-methylpyridine is strictly governed by a "push-pull" electronic microenvironment. The pyridine nitrogen acts as a strong electron-withdrawing group via inductive (-I) and resonance (-M) effects, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C-2 nitrile. Conversely, the C-3 methyl group acts as an electron-donating group (+I) and provides localized steric hindrance[4][5]. This delicate electronic balance allows chemists to selectively target the C-2 nitrile for nucleophilic attack while preserving the C-5 nitrile for downstream functionalization.

Mechanistic Pathways & Experimental Design

Pathway Start 2,5-Dicyano-3-methylpyridine (CAS: 1130309-47-5) Hydrolysis Regioselective Hydrolysis (NaOH, H2O2, EtOH) Start->Hydrolysis Nucleophilic Attack at C-2 Tetrazole [3+2] Cycloaddition (NaN3, NH4Cl, DMF) Start->Tetrazole Azide Cycloaddition Trimerization Ionothermal Trimerization (ZnCl2, 400°C) Start->Trimerization Lewis Acid Catalysis Amide 5-Cyano-3-methylpicolinamide (Pharmaceutical Intermediate) Hydrolysis->Amide 85% Yield TetrazoleProd Tetrazole Bioisostere (Receptor Ligand) Tetrazole->TetrazoleProd 78% Yield CTF Covalent Triazine Framework (Porous Catalyst) Trimerization->CTF Polymeric Network

Fig 1: Chemoselective divergent reaction pathways of 2,5-dicyano-3-methylpyridine.

Regioselective Hydrolysis to Picolinamides

Mechanistic Rationale: Converting a nitrile to an amide without over-hydrolyzing to a carboxylic acid requires precise kinetic control. We utilize a Radziszewski-type reaction (basic hydrogen peroxide). The hydroperoxide anion (HOO⁻) is a highly potent alpha-effect nucleophile. It selectively attacks the C-2 nitrile because the adjacent pyridinic nitrogen stabilizes the resulting imidic acid intermediate. The C-3 methyl group provides just enough steric shielding to prevent runaway over-hydrolysis, trapping the product at the amide stage.

Protocol:

  • Initiation: Dissolve 10.0 mmol of 2,5-dicyano-3-methylpyridine in 25 mL of absolute ethanol in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add 2.0 mL of 6M NaOH(aq), followed immediately by the slow addition of 5.0 mL of 30% H₂O₂. Caution: Exothermic reaction; maintain temperature below 10 °C to prevent non-specific degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.

  • Quenching & Isolation: Quench the remaining peroxide by adding saturated aqueous sodium thiosulfate (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating QC:

    • TLC: The product will show a significantly lower

      
       value than the starting material due to increased hydrogen-bonding capacity.
      
    • FT-IR: Success is definitively confirmed by the appearance of a strong amide C=O stretch at ~1680 cm⁻¹ and primary amine N-H stretches at ~3300 cm⁻¹, while retaining a single C≡N stretch at ~2230 cm⁻¹ (confirming the C-5 nitrile is untouched).

2.2[3+2] Cycloaddition for Tetrazole Bioisosteres

Mechanistic Rationale: Tetrazoles are metabolically stable bioisosteres for carboxylic acids, widely used in drug design to improve oral bioavailability. The reaction proceeds via a [3+2] cycloaddition between the azide anion and the nitrile. The extreme electrophilicity of the C-2 position (driven by the ortho-nitrogen) ensures that the azide selectively undergoes cycloaddition here rather than at the C-5 position. Ammonium chloride is used as a proton source to generate hydrazoic acid in situ and to protonate the intermediate tetrazolate.

Protocol:

  • Initiation: In a pressure vial, suspend 5.0 mmol of the substrate, 6.0 mmol of sodium azide (NaN₃), and 6.0 mmol of ammonium chloride (NH₄Cl) in 15 mL of anhydrous DMF.

  • Cycloaddition: Seal the vial and heat the suspension to 120 °C for 12 hours behind a blast shield.

  • Isolation: Cool the mixture to room temperature and pour it into 50 mL of ice water. The solution will initially be clear as the tetrazole is in its soluble sodium salt form.

  • Precipitation: Carefully acidify the aqueous solution to pH 2.0 using 1M HCl. The free tetrazole will precipitate as a white/pale-yellow solid. Filter, wash with cold water, and dry under a vacuum.

  • Self-Validating QC:

    • Physical: The sudden precipitation upon acidification to pH 2 is the primary physical validation of successful tetrazole formation.

    • NMR: ¹³C NMR will show the disappearance of the C-2 nitrile carbon signal (~115 ppm) and the emergence of a highly deshielded tetrazole quaternary carbon (~155 ppm).

Ionothermal Trimerization to Covalent Triazine Frameworks (CTFs)

Mechanistic Rationale: Dinitriles can undergo Lewis-acid catalyzed trimerization at elevated temperatures to form highly porous, nitrogen-rich Covalent Triazine Frameworks (CTFs). These materials are exceptional metal-free heterogeneous catalysts for CO₂ fixation[1]. Zinc chloride (ZnCl₂) acts as both the Lewis acid catalyst (activating the nitrile carbon) and the porogenic solvent (melting at 290 °C) in an ionothermal synthesis pathway.

Protocol:

  • Preparation: In an argon-filled glovebox, thoroughly grind 2.0 mmol of 2,5-dicyano-3-methylpyridine with 10.0 mmol of anhydrous ZnCl₂ using an agate mortar and pestle.

  • Ampoule Sealing: Transfer the homogenized powder into a quartz ampoule. Evacuate the ampoule to

    
     mbar and flame-seal it.
    
  • Thermal Polymerization: Place the sealed ampoule in a muffle furnace. Heat to 400 °C at a ramp rate of 2 °C/min and hold for 48 hours.

  • Purification: Cool to room temperature. Break the ampoule and grind the resulting black monolith. Reflux the powder in water for 12 hours, followed by 1M HCl for 12 hours, and finally THF for 12 hours to completely remove the ZnCl₂ porogen and unreacted monomers.

  • Self-Validating QC:

    • Solubility: The quantitative insolubility of the resulting black powder in all organic solvents validates the formation of a cross-linked polymeric network.

    • Porosimetry: Nitrogen adsorption-desorption isotherms at 77 K will reveal a Type I/IV isotherm, confirming the hierarchical porous structure characteristic of CTFs.

Quantitative Data Summary

The following table summarizes the operational parameters, regioselectivity, and expected outcomes for the three distinct synthetic workflows.

Reaction PathwayPrimary ReagentsTemp / TimeTarget SiteExpected YieldValidation Metric
Regioselective Hydrolysis NaOH, 30% H₂O₂, EtOH0 °C to RT / 2hC-2 Nitrile82 - 88%IR: C=O stretch at ~1680 cm⁻¹
[3+2] Cycloaddition NaN₃, NH₄Cl, DMF120 °C / 12hC-2 Nitrile75 - 80%¹³C NMR: Tetrazole C at ~155 ppm
Ionothermal Trimerization Anhydrous ZnCl₂400 °C / 48hC-2 & C-5 Nitriles> 90% (Mass)N₂ Porosimetry: High BET Surface Area

References

  • CymitQuimica. "2,5-Dicyanopyridine". CymitQuimica Product Catalog. 4

  • Journal of Materials Chemistry A (RSC Publishing). "Chemical fixation of carbon dioxide catalyzed via covalent triazine frameworks as metal free heterogeneous catalysts without a cocatalyst". Royal Society of Chemistry. 1

  • Google Patents. "Method for producing 2-cyano-3-methylpyridine". Patent Literature. 3

  • ACS Publications. "Vapor-Phase Photochemistry of Methyl- and Cyanopyridines: Deuterium Labeling Studies". American Chemical Society. 5

  • Wikipedia. "3-Methylpyridine". Wikimedia Foundation. 2

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in cyanopyridine hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cyanopyridine hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in this critical transformation. The following question-and-answer-based guide provides in-depth, field-proven insights to restore your reaction to optimal performance.

Section 1: Initial Diagnosis & Reaction Monitoring

This section addresses the preliminary steps to take when you first observe a low conversion rate. Accurate diagnosis is paramount and begins with a thorough evaluation of your analytical methodology and baseline reaction parameters.

Q1: My conversion rate has dropped significantly. Where do I start my investigation?

The first step is to systematically validate every component and parameter of your reaction setup. Low conversion is a symptom, not the root cause. Often, the issue is not with the core chemistry but with a subtle change in the experimental environment.

Troubleshooting Workflow: Initial Diagnosis

G A Low Conversion Detected B Verify Analytical Method A->B Step 1 C Re-evaluate Reaction Conditions (T, P, Time, Mixing) A->C Step 2 D Assess Reagent & Substrate Purity A->D Step 3 E Check Catalyst Activity A->E Step 4 F Is quantification reliable? (Calibration, Standards) B->F G Are reaction parameters set and controlled correctly? C->G H Any visible impurities or degradation? D->H I Has the catalyst been properly stored and handled? E->I J Problem Identified & Resolved F->J G->J H->J I->J

Caption: Initial troubleshooting workflow for low conversion.

Before delving into complex chemical mechanisms, confirm the following:

  • Analytical Method Validation : Is your method for measuring conversion (e.g., HPLC, GC, NMR) accurate and reproducible?[1][2] Re-run your calibration curves and analyze a known standard to ensure the issue isn't with quantification. Inadequate monitoring can be misleading[3].

  • Reagent Purity : Use high-purity cyanopyridine (e.g., >99%).[4][5] Impurities can act as catalyst poisons or introduce side reactions. If possible, re-purify your starting material or open a new bottle from a reputable supplier.

  • Solvent & Water Quality : Ensure solvents are anhydrous if required, or that the water used is deionized or distilled. Metal ions or organic contaminants in water can have a detrimental effect on catalyst activity.

  • Inert Atmosphere : If your catalyst is sensitive to oxygen, ensure your inert gas (Nitrogen or Argon) technique is flawless. Check for leaks in your system.

Q2: How do I accurately monitor the reaction progress to determine the conversion rate?

Effective monitoring is crucial for troubleshooting. The choice of technique depends on the specific reactants and products.

  • High-Performance Liquid Chromatography (HPLC) : This is often the method of choice. It allows for the simultaneous quantification of the starting cyanopyridine, the intermediate amide (e.g., nicotinamide), and the final carboxylic acid product (e.g., nicotinic acid).[5]

  • Gas Chromatography (GC) : Suitable for volatile cyanopyridines and products. A flame ionization detector (FID) is common, and GC-MS can help identify unknown byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to track the disappearance of reactant signals and the appearance of product signals. An internal standard with a known concentration is required for accurate quantification.[2]

Protocol 1: Standard HPLC Method for 3-Cyanopyridine Hydrolysis

  • Objective : To quantify the concentration of 3-cyanopyridine, nicotinamide, and nicotinic acid in a reaction mixture.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 260 nm.

  • Procedure : a. Prepare stock solutions of pure 3-cyanopyridine, nicotinamide, and nicotinic acid of known concentrations in the mobile phase. b. Generate a 5-point calibration curve for each compound. c. At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. d. Quench the reaction immediately by diluting into a known volume of cold mobile phase. e. Filter the sample through a 0.45 µm syringe filter. f. Inject the sample onto the HPLC and analyze. g. Calculate concentrations based on the calibration curve.

Section 2: Catalyst & Reaction Condition Issues

The catalyst and the conditions under which it operates are the heart of the hydrolysis reaction. This section focuses on problems related to catalyst activity and process parameters.

Q3: My reaction has stalled. Could my catalyst be the problem?

Yes, catalyst deactivation is a primary cause of incomplete reactions. Hydrolysis can be catalyzed by acids, bases, metal oxides, or enzymes (nitrilases/nitrile hydratases), each with unique failure modes.[3][6]

Common Causes of Catalyst Deactivation:

  • Poisoning : Impurities in the substrate or solvent (e.g., sulfur compounds, heavy metals) can bind to the active sites of heterogeneous or enzymatic catalysts, rendering them inactive.

  • Product Inhibition : High concentrations of the product, particularly the carboxylic acid, can sometimes bind to the catalyst's active site and inhibit further reaction. This is common in enzymatic hydrolysis.

  • pH Shift : For acid or base-catalyzed hydrolysis, the reaction can generate acidic (carboxylic acid) or basic (ammonia) species that shift the pH out of the optimal range, slowing the reaction down.[7][8][9]

  • Thermal Degradation : Especially with biocatalysts (enzymes), operating at temperatures above their stable range will cause irreversible denaturation and loss of activity.[10] Even some solid catalysts can undergo structural changes at excessive temperatures.

Q4: The reaction is clean but slow. How do I optimize my reaction conditions?

Slow kinetics can often be improved by systematically optimizing reaction parameters. The hydrolysis of cyanopyridine to its amide, and subsequently to the carboxylic acid, are distinct steps with different activation energies.[11][12][13]

Key Parameters for Optimization:

ParameterEffect on Hydrolysis RateTypical Range (3-Cyanopyridine)Causality & Considerations
Temperature Increases rate (Arrhenius behavior).[11]Chemical: 60-200°C[4][14] Enzymatic: 30-60°C[8][10]Higher temperatures increase molecular collisions but can also promote side reactions or catalyst degradation. For enzymatic systems, an optimal temperature exists before denaturation occurs.[10]
pH / Catalyst Conc. Highly influential.[9]Acidic: Dilute HCl[15] Basic: 0.01-2.0 eq. NaOH[4][14] Enzymatic: pH 7-8[8]Acid catalysis protonates the nitrile, making it more electrophilic.[16][17] Base catalysis involves direct nucleophilic attack by OH⁻.[18] The ratio of base to cyanopyridine can determine whether the amide or acid is the major product.[4][5]
Substrate Conc. Can exhibit first-order kinetics.[11][12]0.5 M - 7 M[10]High initial concentrations can sometimes lead to substrate inhibition in enzymatic reactions or cause solubility issues.
Mixing/Agitation Critical for heterogeneous systems.N/AInadequate stirring can cause mass transfer limitations, where the reaction rate is limited by the diffusion of reactants to the catalyst surface.[3]

Reaction Pathway: Cyanopyridine Hydrolysis

G cluster_main Main Hydrolysis Pathway cluster_side Potential Side Reactions A Cyanopyridine (R-CN) B Amide Intermediate (R-CONH2) A->B +H2O (k1) D Polymerization/ Degradation Products A->D High Temp/ Impurities C Carboxylic Acid (R-COOH) B->C +H2O (k2) C->D Decarboxylation (e.g., 2-picolinic acid)

Caption: Simplified reaction pathway for cyanopyridine hydrolysis.

Section 3: Substrate, Reagent, and Byproduct Issues

The purity of your starting materials and the potential for unwanted side reactions are critical factors that can dramatically affect conversion.

Q5: My reaction mixture turned dark, and the conversion is low. What's happening?

A dark coloration often indicates decomposition or polymerization, which consumes your starting material and can generate catalyst inhibitors. This is particularly common in reactions run at high temperatures or with impure reagents.

Potential Causes for Darkening/Decomposition:

  • Excessive Temperature : The pyridine ring, especially when electron-deficient, can be susceptible to degradation at high temperatures.

  • Impure Reagents : Impurities in the cyanopyridine or solvents can catalyze polymerization side-reactions.

  • Sub-optimal Work-up : During work-up, improper pH control can sometimes lead to the degradation of the desired product.

To troubleshoot, try running the reaction at a lower temperature for a longer period.[3] Also, ensure the purity of your 2-cyanopyridine, as it is particularly prone to low yields due to the strong electron-withdrawing effect of the cyano group, which deactivates the ring towards the electrophilic substitution required in some reaction pathways.

Q6: I'm trying to stop the reaction at the amide stage, but it proceeds to the carboxylic acid. How can I improve selectivity?

Stopping the hydrolysis at the intermediate amide requires careful control of reaction conditions, as the amide is also susceptible to hydrolysis.[15][19]

Strategies to Favor Amide Formation:

  • Use Milder Conditions : Harsh conditions (high temperature, high concentration of acid/base) will favor the formation of the more thermodynamically stable carboxylic acid.[19] Try reducing the temperature and catalyst concentration.

  • Control Stoichiometry (Base Catalysis) : In base-catalyzed hydrolysis, using a sub-stoichiometric amount of base relative to the cyanopyridine favors amide formation. A molar ratio of base to cyanopyridine of approximately (0.01 to 50):100 is often preferred for producing the amide, whereas a ratio of (50 to 200):100 favors the carboxylic acid.[4][5]

  • Use a Biocatalyst : Nitrile hydratase enzymes are highly specific for converting nitriles to amides, often with 100% selectivity and without forming the carboxylic acid.[6][10] In contrast, nitrilase enzymes typically convert nitriles directly to the carboxylic acid.[8][20]

  • Catalyst Choice : Certain metal-based catalysts, such as those involving zinc(II) or manganese dioxide, have been developed for the selective hydration of nitriles to amides.[21][22]

References

  • Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1.PubMed.
  • Optimization of Process Parameters for Conversion of 3-cyanopyridine to Nicotinamide using Resting Cells of Mutant 4D Strain.[No Source Found]
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.Benchchem.
  • Fenton Oxidation A Pretreatment Option For Improved Biological Treatment Of Pyridine And 3-Cyanopyridine Plant Wastew
  • Reactions of Nitriles.Chemistry Steps.
  • Effect of pH on the biotransformation of 3-cyanopyridine by B. pallidus...
  • Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid w
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water.
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • The products and kinetics of hydrolysis of cyanopyridinium ions.Tel Aviv University.
  • Technical Support Center: Troubleshooting Low Conversion R
  • Analytical Methods.[No Source Found]
  • hydrolysis of nitriles.Chemguide.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid.Chemistry Stack Exchange.
  • Basic hydrolysis of nitriles.[No Source Found]
  • Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid w
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).YouTube.
  • ANALYTICAL METHODS.NCBI Bookshelf.
  • Biocatalytic hydrolysis of nitriles.
  • The catalytic mechanism of amidase also involves nitrile hydrolysis.PubMed.
  • Chemistry of Nitriles.[No Source Found]
  • Hydrolysis of nitriles.Lumen Learning.
  • Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.UVicSpace.
  • Biocatalytic hydrolysis of 3-cyanopyridine. 3-Cyanopyridine (blue);...

Sources

Technical Support Center: Purification of 3-Methylpyridine-2,5-dicarbonitrile

[1][2][3]

Current Status: Operational Topic: Purification & Isolation Protocols CAS: 1130309-47-5 Chemical Formula: C



123

Introduction: The Compound & The Challenge

This compound is a highly functionalized pyridine intermediate used in the synthesis of complex heterocycles and pharmaceutical agents (e.g., Vitamin B analogs, kinase inhibitors).[1][2][3]

Why is purification difficult?

  • Polymorphism & Solubility: The introduction of two cyano groups onto the pyridine ring significantly reduces basicity and increases polarity compared to the precursor (3-methylpyridine).[2][3] This often leads to "oiling out" rather than crystallization.[2]

  • Hydrolysis Susceptibility: The nitrile groups at positions 2 and 5 are susceptible to hydrolysis (forming amides or carboxylic acids) if exposed to acidic or basic aqueous conditions at elevated temperatures.[2]

  • Metal Contamination: If synthesized via Rosenmund-von Braun cyanation (from 2,5-dibromo-3-methylpyridine using CuCN), copper residues can be persistent.[1][2][3]

Part 1: Initial Assessment & Diagnosis

Before selecting a method, characterize your crude material.[3]

Q: My crude product is a dark, sticky solid. How do I assess purity before purification?

A: Do not rely solely on TLC.

  • Run LC-MS (ESI+): Look for the [M+H]+ peak at ~144.05 m/z .[2][3]

    • Peak at 162 m/z? Indicates hydrolysis to the mono-amide (M+18).[1][2][3]

    • Peak at 119 m/z? Indicates incomplete cyanation (mono-nitrile).[1][2][3]

  • Run 1H NMR (CDCl3 or DMSO-d6):

    • Check the methyl singlet (~2.4-2.6 ppm).[1][2][3]

    • Check the aromatic region.[2] Impurities often show broadened peaks or shifted methyl signals.[2][3]

Q: What is the expected solubility profile?

A: Based on the dicyano-pyridine scaffold:

  • High Solubility: DMSO, DMF, Acetone, Hot Ethyl Acetate, Hot Ethanol.[3]

  • Moderate Solubility: Dichloromethane (DCM), Chloroform, Diethyl Ether.

  • Low Solubility: Water, Hexanes, Heptane, Cold Alcohols.[3]

Part 2: Primary Purification (Recrystallization)[3]

Recrystallization is the preferred method for scaling up (>1g), provided the impurity profile allows for crystal lattice formation.

Protocol A: The "Standard" Solvent System (Ethanol/Water)

Best for removing polar impurities and metal salts.

  • Dissolution: Dissolve the crude solid in boiling Ethanol (95% or absolute) . Use approximately 10-15 mL per gram of solid.[1][2][3]

  • Filtration: While hot, filter through a heated glass funnel (or a Celite pad if metal residues are present) to remove insoluble particulates.

  • Nucleation: Reheat the filtrate to boiling. Add hot Water dropwise until a persistent turbidity (cloudiness) just appears.[2]

  • Clarification: Add a few drops of hot Ethanol to clear the solution.[3]

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (wrap flask in foil/towel). Then, chill in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the crystals and wash with ice-cold Ethanol/Water (1:1) .

Protocol B: The "Lipophilic" System (EtOAc/Heptane)

Best for removing unreacted organic precursors (e.g., bromo-pyridines).[1][2][3]

  • Dissolve crude in minimal boiling Ethyl Acetate .

  • Slowly add hot Heptane until turbidity is observed.

  • Cool slowly to room temperature, then 4°C.

  • Note: If the product oils out, reheat and add slightly more Ethyl Acetate.

Part 3: Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As the solution cools, droplets of oil form at the bottom instead of crystals.[3] Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation overshoot). Fix:

  • Reheat the mixture until the oil redissolves.

  • Add 10-20% more solvent.[1][2][3]

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.[2][3]

  • Cool very slowly (e.g., place the flask in a warm water bath and let the bath cool down naturally).

Issue: Persistent Copper Residues (Green/Blue Tint)

Symptom: Product retains a greenish hue, common if CuCN was used.[3] Fix:

  • Dissolve the crude in EtOAc or DCM.[2]

  • Wash with 10% aqueous Ethylenediamine or Aqueous Ammonia (NH4OH) .[2] These ligands bind Cu(II) more strongly than the pyridine.

  • Wash with brine, dry over Na2SO4, and proceed to recrystallization.

Issue: Hydrolysis Products (Amides)

Symptom: LC-MS shows M+18 peaks; melting point is depressed and broad.[1][2][3] Fix:

  • Recrystallization may not separate amides effectively due to similar polarity.[2]

  • Switch to Chromatography: Use a silica column.[3]

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10, ramp to 50:50).[3]

    • The dicarbonitrile is less polar than the amide and will elute earlier.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this compound based on your initial analysis.

PurificationWorkflowStartCrude 3-Methylpyridine-2,5-dicarbonitrileCheckPurityAnalyze: LC-MS & TLCStart->CheckPurityDecision1Impurity Profile?CheckPurity->Decision1MetalResidueGreen/Blue Color(Cu Salts)Decision1->MetalResidueMetal SaltsOrganicImpurityOrganic Impurities(Start Material/Byproducts)Decision1->OrganicImpurityOrganics OnlyChelationWash with NH4OHor EthylenediamineMetalResidue->ChelationChelation->OrganicImpurityCheckHydrolysisHydrolysis Detected?(Amides present)OrganicImpurity->CheckHydrolysisDecision2Separation Difficulty?RecrystRecrystallization(EtOH/H2O or EtOAc/Heptane)Decision2->Recryst<10% ImpuritiesChromatographyFlash Chromatography(Silica, Hex/EtOAc)Decision2->Chromatography>10% or Close RfFinalPure SolidRecryst->FinalChromatography->FinalCheckHydrolysis->Decision2NoCheckHydrolysis->ChromatographyYes (Amides)

Caption: Logical workflow for selecting the optimal purification method based on impurity type and concentration.

Part 5: Summary of Physical Properties for Validation

PropertyValue / DescriptionNotes
Appearance White to pale yellow solidDarkens upon oxidation or metal contamination.[1][2][3]
Melting Point Expected > 85°C Inferred from 5-methyl isomer (83-87°C) and dicyano substitution.[1][2][3]
Solubility (Hot) Ethanol, EtOAc, TolueneGood solvents for recrystallization.
Solubility (Cold) Hexanes, WaterAnti-solvents.
Rf Value ~0.3 - 0.5In 30% EtOAc / 70% Hexanes (Silica).[2][3]

References

  • Preparation of 2,5-dibromo-3-methylpyridine (Precursor)

    • Patent: CN105348177A.[2][3] "Preparation method for 2,5-dibromo-3-methylpyridine." (2016).[1][2][3] Describes the synthesis and recrystallization of the brominated precursor, establishing the solubility profile of the core scaffold.

  • General Purification of Pyridines

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] Authoritative text on solvent selection for nitrogen heterocycles.

  • Cyanation of Halopyridines (Methodology)

    • Paper: Zanon, J., et al. (2003). "Copper-Catalyzed Cyanation of Aryl Halides." J. Am. Chem. Soc.[2][3]Provides context for metal impurities and workup procedures (ethylenediamine wash).

  • Safety & Handling (SDS)

    • Source: BLD Pharm SDS for this compound (CAS 1130309-47-5).[1][2][3][4][5]

Minimizing side reactions during 3-Methylpyridine-2,5-dicarbonitrile reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reduction of 3-Methylpyridine-2,5-dicarbonitrile

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the reduction of this compound to its corresponding diamine, (5-(aminomethyl)-3-methylpyridin-2-yl)methanamine. This transformation, while conceptually straightforward, is frequently complicated by competing side reactions that can drastically reduce yield and purity.

This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal outcomes in your experiments.

Section 1: Understanding the Core Synthetic Challenge

The primary objective is the selective and complete reduction of two nitrile functional groups on a pyridine scaffold. The main difficulty arises from the reactivity of both the nitrile groups and the pyridine ring itself, which can lead to several undesired products. Understanding the mechanistic origin of these side products is the first step toward their prevention.

Side_Reactions cluster_main Reaction Pathways cluster_side Potential Side Reactions Start This compound Desired (5-(aminomethyl)-3-methylpyridin-2-yl)methanamine (Desired Product) Start->Desired Complete & Selective Reduction Incomplete Aminonitrile Intermediate Start->Incomplete Insufficient Reducing Agent or Reaction Time Overreduction Piperidine Derivative (Ring Reduction) Start->Overreduction Harsh Hydrogenation Conditions Hydrolysis Amide/Carboxylic Acid Byproducts Start->Hydrolysis Presence of Water (Acid/Base Catalyzed) Secondary Secondary Amine Byproducts (Oligomers/Polymers) Desired->Secondary Reaction with Imine Intermediate

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the reduction of this compound in a practical, question-and-answer format.

Q1: My reaction is yielding a high-molecular-weight, insoluble material, and my desired product yield is very low. What is causing this polymerization?

A1: This is a classic sign of secondary amine formation, a prevalent side reaction in nitrile reductions.[1]

  • Causality: The reduction of a nitrile to a primary amine proceeds through an imine intermediate. The desired primary amine product can act as a nucleophile and attack this imine intermediate. A subsequent reduction of this new adduct leads to a secondary amine dimer, which can continue to react, forming oligomers or polymers.[1]

  • Troubleshooting & Optimization:

    • Utilize Ammonia: When performing catalytic hydrogenation, conduct the reaction in a solution saturated with ammonia (e.g., methanolic or ethanolic ammonia). Ammonia provides a high concentration of a simple primary amine that competitively inhibits the desired, more sterically hindered product from reacting with the imine intermediate.[2]

    • Employ High Dilution: Running the reaction at a lower concentration can disfavor the intermolecular reaction between the product amine and the imine intermediate.

    • Catalyst Choice: For catalytic hydrogenations, Raney Nickel in the presence of a base (like ammonia or KOH) is often effective at minimizing this side reaction.[2]

Q2: My NMR analysis shows signals corresponding to a saturated ring system, indicating a loss of aromaticity. How can I prevent the reduction of the pyridine ring?

A2: Over-reduction of the pyridine ring to a piperidine derivative is a significant risk, particularly with catalytic hydrogenation under harsh conditions.[3][4]

  • Causality: Many powerful heterogeneous catalysts (e.g., Rhodium, Platinum) under high hydrogen pressure and elevated temperatures are capable of reducing the aromatic pyridine ring.[4] The nitrogen atom in the ring can coordinate to the catalyst surface, facilitating its hydrogenation.

  • Troubleshooting & Optimization:

    • Switch to a Chemoselective Reagent: The most reliable solution is to move away from powerful hydrogenation systems. A chemical reducing agent like a Sodium Borohydride/Cobalt(II) Chloride (NaBH₄/CoCl₂) system is highly selective for the nitrile group and typically does not affect the pyridine ring under mild conditions.[5]

    • Modify Hydrogenation Conditions: If catalytic hydrogenation must be used, opt for milder conditions. Use a less aggressive catalyst like Palladium on Carbon (Pd/C) or a specially supported catalyst designed for selectivity.[6] Operate at lower hydrogen pressures and temperatures.

    • Solvent Choice: Performing the hydrogenation in an acidic solvent like acetic acid can sometimes protonate the pyridine nitrogen. This can deactivate it towards reduction, though it may also influence the nitrile reduction. This approach requires careful optimization.[7]

Q3: The reaction seems to stop prematurely, leaving a significant amount of a mono-reduced aminonitrile intermediate. How can I drive the reaction to completion?

A3: Incomplete conversion is typically due to issues with reagent stoichiometry, activity, or reaction conditions.

  • Causality: The reduction of two nitrile groups requires a sufficient molar equivalent of the reducing agent. For metal hydrides, at least two hydride equivalents are needed per nitrile group. For catalytic methods, catalyst deactivation or insufficient hydrogen availability can halt the reaction.

  • Troubleshooting & Optimization:

    • Verify Reagent Stoichiometry: For chemical reductions (e.g., NaBH₄/CoCl₂ or LiAlH₄), ensure a sufficient excess of the hydride reagent is used. A common starting point is 2.5-3 equivalents of NaBH₄ per nitrile group.

    • Assess Catalyst Activity: For catalytic hydrogenation, the catalyst may be poisoned or deactivated.[8] Use a fresh batch of catalyst from a reputable supplier. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Increase Hydrogen Pressure: Within the safety limits of your apparatus, increasing the hydrogen pressure can enhance the reaction rate and drive it to completion.[9]

    • Extend Reaction Time: Monitor the reaction by an appropriate method (TLC, LC-MS) and ensure it is allowed to run until the starting material and mono-reduced intermediate are fully consumed.

Q4: During workup, I am isolating byproducts that appear to be amides or carboxylic acids. What is the source of this oxygen incorporation?

A4: This indicates hydrolysis of the nitrile groups, which can occur if water is present under acidic or basic conditions.[10][11][12]

  • Causality: Nitriles are susceptible to hydrolysis to form amides, and under more vigorous conditions, carboxylic acids.[13][14] This process is often catalyzed by acid or base and can inadvertently occur during the reaction or, more commonly, during the aqueous workup.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to strictly exclude moisture.

    • Careful Quenching: When quenching a reaction that used a metal hydride like LiAlH₄, perform the procedure at low temperatures (e.g., 0 °C) and follow a standard protocol (e.g., Fieser workup) to minimize side reactions.

    • pH Control during Workup: Be mindful of the pH during extraction. Prolonged exposure to strong acid or base can promote hydrolysis of any unreacted nitrile groups.[12][14]

Section 3: Validated Experimental Protocols

The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific equipment and analytical observations.

Protocol A: Selective Catalytic Hydrogenation using Raney Nickel

This method is cost-effective and scalable but requires careful control to prevent secondary amine formation.

  • Reagents:

    • This compound

    • Raney Nickel (slurry in water, ~50% w/w)

    • 7N Ammoniacal Methanol

    • Hydrogen Gas (H₂)

  • Step-by-Step Methodology:

    • Reactor Setup: To a hydrogenation reactor, add this compound (1.0 eq).

    • Catalyst Addition: Under a nitrogen atmosphere, carefully wash the Raney Nickel slurry (0.2 eq by weight) with anhydrous methanol three times to remove water. Add the washed catalyst to the reactor.

    • Solvent Addition: Add 7N ammoniacal methanol as the reaction solvent (approx. 0.1 M concentration of the substrate). The presence of ammonia is critical to suppress secondary amine formation.[2]

    • Hydrogenation: Seal the reactor. Purge with nitrogen gas, then with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 50-100 psi; optimize as needed) and begin vigorous stirring.

    • Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 40-60 °C). Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots via LC-MS or TLC.

    • Workup: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (5-(aminomethyl)-3-methylpyridin-2-yl)methanamine, which can be further purified by distillation or crystallization.

Protocol B: Chemoselective Reduction with Cobalt(II) Chloride and Sodium Borohydride

This method offers excellent chemoselectivity, avoiding pyridine ring reduction, and is performed under mild conditions.[5]

  • Reagents:

    • This compound

    • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

    • Sodium Borohydride (NaBH₄)

    • Anhydrous Methanol

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and CoCl₂·6H₂O (2.2 eq) in anhydrous methanol. Stir until a homogeneous solution is formed.

    • Cooling: Cool the solution to 0 °C in an ice-water bath.

    • Reductant Addition: Add Sodium Borohydride (10.0 eq) portion-wise over 30-60 minutes. The addition is highly exothermic and will cause vigorous hydrogen evolution. Maintain the internal temperature below 20 °C. A black precipitate of cobalt boride will form.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

    • Workup: Once complete, carefully add concentrated hydrochloric acid to dissolve the black precipitate and adjust the pH to ~1. Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Purification: Add water to the residue and wash with dichloromethane to remove non-polar impurities. Basify the aqueous layer to pH >12 with aqueous NaOH. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Section 4: Comparison of Recommended Methodologies

FeatureMethod A: Catalytic Hydrogenation Method B: Chemoselective Borohydride Reduction
Key Reagents Raney Nickel, H₂, Ammoniacal MethanolCoCl₂, NaBH₄, Methanol
Selectivity Profile Good for nitrile reduction; risk of ring over-reduction without careful control.Excellent for nitrile reduction; pyridine ring is preserved.[5]
Primary Side Reaction Secondary amine formation (controlled by NH₃).[2]Incomplete reduction if stoichiometry is insufficient.
Conditions Elevated pressure (50-100 psi H₂) and temperature (40-60 °C).Atmospheric pressure; low to ambient temperature (0 °C to RT).
Pros Economical reagents, scalable, atom-efficient (uses H₂).High chemoselectivity, mild conditions, no specialized pressure equipment needed.
Cons Requires specialized hydrogenation equipment, catalyst is pyrophoric, risk of over-reduction.Requires large excess of NaBH₄, workup can be more complex.

Section 5: General Experimental Workflow

The following diagram outlines the logical flow for executing and analyzing the reduction reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_analysis Analysis & Purification A Select Protocol (Hydrogenation vs. Borohydride) B Assemble & Dry Glassware (Inert Atmosphere) A->B C Prepare Anhydrous Solvents & Reagents B->C D Charge Reactor with Substrate & Solvent C->D E Add Catalyst / Co-reagent D->E F Add Reducing Agent (H₂ Pressure / NaBH₄ Portion-wise) E->F G Monitor Reaction (TLC, LC-MS) F->G H Reaction Quench & Catalyst Removal G->H I Aqueous Workup (Extraction, pH Adjustment) H->I J Dry & Concentrate Organic Phase I->J K Analyze Crude Product (NMR, MS) J->K L Purify Product (Distillation, Crystallization, or Chromatography) K->L M Characterize Pure Product L->M

References

  • Satoh, T. et al. (1969). A Novel and Selective Reduction of Nitriles. Tetrahedron Letters, 10(52), 4555-4558. Available at: [Link] (Note: This is a representative reference for the CoCl₂/NaBH₄ system mentioned in the search results).

  • Meanwell, N.A., et al. (1991). Regioselective Reduction of Nitriles in the Presence of Other Reducible Functional Groups. Journal of Medicinal Chemistry, 34(9), 2906-2916. Available at: [Link]

  • Unacademy. (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles. Available at: [Link]

  • Kikugawa, Y., & Kawase, M. (1977). A Novel Borane-Selenium Complex: Highly Selective Reduction of Tertiary Amides and Nitriles to the Corresponding Amines with Sodium Borohydride-Dialkylselenium Dibromide. Journal of the Chemical Society, Perkin Transactions 1, 1586-1588. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

  • Boitiaux, J. P., et al. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. US Patent 5,777,166.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. Available at: [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Available at: [Link]

  • Clark, J. (n.d.). Reducing nitriles to make primary amines. Chemguide. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]

  • Kuil, M., et al. (2006). Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. Applied Catalysis A: General, 308, 121-130. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysing nitriles. Chemguide. Available at: [Link]

  • ResearchGate. (2014). What are the best reagents to reduce aromatic nitrile (CN) to amine (CH2NH2)?. Available at: [Link]

  • Zhang, Z., et al. (2021). Hydrogenative coupling of nitriles with diamines to benzimidazoles using lignin-derived Rh2P catalyst. Frontiers in Chemistry, 9, 726402. Available at: [Link]

  • Sieben, A., et al. (2015). Catalytic hydrogenation of nitriles. WO2015071230A1.
  • Reddit. (2018). Nitrile reduction issues. r/chemistry. Available at: [Link]

  • Werkmeister, S., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Topics in Organometallic Chemistry, 50, 1-38. Available at: [Link]

  • ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction?. Available at: [Link]

  • Nishiguchi, I., et al. (1993). The Novel Reduction of Pyridine Derivatives with SmI2-H2O System. Heterocycles, 36(10), 2385-2390. Available at: [Link]

  • Nakagawa, Y., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Available at: [Link]

  • Muto, K., et al. (2015). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 10(1), 145-150. Available at: [Link]

  • Sergeev, A.O., et al. (2025). Recent work on the hydrogenation of pyridines. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

Sources

Recrystallization solvents for high-purity 3-Methylpyridine-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 3-Methylpyridine-2,5-dicarbonitrile , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

The presence of two nitrile groups (positions 2,[1][2][3] 5) on the pyridine ring creates a significant dipole moment, rendering the compound highly polar, while the 3-methyl group adds a degree of lipophilicity. This "push-pull" electronic structure often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization if the solvent polarity is not precisely matched.

This guide provides validated solvent systems and troubleshooting workflows to ensure high purity (>98%) and optimal yield.

Part 1: Solvent Selection Strategy

The Solubility Landscape

The choice of solvent depends on your specific impurity profile. Common impurities include the mono-nitrile intermediate (3-methylpyridine-2-carbonitrile), unreacted starting materials (halo-pyridines), and hydrolysis byproducts (amides).

Solvent SystemRolePolarity IndexRecommendationMechanism of Action
Ethanol (95%) Primary 5.2Highly Recommended Excellent balance. Solubilizes the dicarbonitrile hot; induces crystallization cold. Water content suppresses amide formation compared to pure water.
Toluene Selective2.4Specific Use Best for removing non-polar tars and oligomers. The dicarbonitrile is sparingly soluble in cold toluene but soluble hot.
Ethyl Acetate / Hexane Anti-Solvent4.4 / 0.1Alternative Use if alcoholysis (ester formation) is a concern. Dissolve in minimal hot EtOAc; add Hexane to turbid point.
Acetonitrile / Water High Purity5.8 / 10.2HPLC Grade Use only if metal scavenging is required (nitriles coordinate metals; MeCN competes for coordination).
Critical Warning: Isomer Confusion

Ensure you are working with the 2,5-dicarbonitrile .

  • Target: this compound (High polarity, likely MP >110°C).

  • Common Impurity: 3-Methylpyridine-2-carbonitrile (Mono-nitrile, MP ~84-87°C).

  • Note: If your crude solid melts below 90°C, you likely have significant mono-nitrile contamination. Recrystallization from Toluene is effective here, as the mono-nitrile is more soluble in the mother liquor.

Part 2: Detailed Experimental Protocols

Method A: The "Standard" Ethanol/Water Recrystallization

Best for: General purification, removing inorganic salts and polar tars.

  • Dissolution: Transfer 10 g of crude solid to a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol (absolute) .

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid does not dissolve, add water dropwise through the condenser until dissolution is complete (Max 10% v/v water).

  • Hot Filtration: While boiling, filter rapidly through a pre-warmed fluted filter paper or a heated sinter funnel to remove insoluble mechanical impurities (dust/catalyst residues).

  • Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

    • Do not shock cool. Rapid cooling traps impurities.

  • Crystallization: Once solid appears, cool further to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white/off-white needles. Wash with 10 mL of cold Ethanol/Water (9:1).

  • Drying: Vacuum dry at 45°C for 6 hours.

Method B: The Toluene "Scrub"

Best for: Removing unreacted starting materials (e.g., 3-methyl-2,5-dibromopyridine) or oily non-polar byproducts.

  • Slurry: Suspend crude solid in Toluene (5 mL per gram of solid).

  • Reflux: Heat to boiling (110°C). The product should dissolve completely.

    • Note: If a dark oily layer remains at the bottom while the bulk solvent is clear, decant the clear supernatant into a clean flask. The oil is likely polymeric waste.

  • Cooling: Cool to room temperature. The dicarbonitrile will crystallize out efficiently due to low solubility in cold aromatic solvents.

  • Wash: Filter and wash with cold Hexane to remove residual Toluene.

Part 3: Troubleshooting & FAQs

Q1: My solution "oiled out" (formed two liquid layers) instead of crystallizing. What happened?

Cause: The temperature dropped too fast, or the solvent polarity was too divergent from the solute. Fix: Re-heat the mixture until it is a single phase. Add a "seed crystal" of pure product if available. Alternatively, add a small amount of a more polar co-solvent (e.g., 5% Methanol) to increase the solubility limit of the oil phase, then cool very slowly (wrap the flask in foil/towel).

Q2: The product has a yellow/brown tint after crystallization.

Cause: Oxidation byproducts or trace metal-cyanide complexes. Fix: Perform a Charcoal Treatment . During the hot dissolution step (Method A), add Activated Carbon (5 wt% of mass), stir at reflux for 10 minutes, and perform the hot filtration over a bed of Celite.

Q3: My yield is low (<50%), but purity is high.

Cause: The compound is too soluble in the cold mother liquor. Fix: Concentrate the mother liquor by rotary evaporation to half its volume and perform a "second crop" crystallization. Warning: The second crop is usually less pure and should be analyzed separately.

Q4: How do I confirm I have the 2,5-dicarbonitrile and not the isomer?

Fix: Check the IR Spectrum .

  • 2,5-dicarbonitrile: Will show two distinct nitrile stretches (weak symmetric, strong asymmetric) if symmetry allows, or a specific fingerprint pattern.

  • Proton NMR: The aromatic region for the 2,5-isomer (two singlets or meta-coupling) is distinct from the 2,6-isomer (AB2 system, triplet/doublet).

Part 4: Process Visualization

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

Recrystallization_Workflow Start START: Crude 3-Methylpyridine- 2,5-dicarbonitrile SolubilityCheck Solubility Check (100mg in 1mL Solvent) Start->SolubilityCheck Ethanol Solvent: Ethanol (95%) SolubilityCheck->Ethanol Polar Impurities (Salts/Acids) Toluene Solvent: Toluene SolubilityCheck->Toluene Non-Polar Impurities (Tars/Oligomers) Heat Heat to Reflux Ethanol->Heat Toluene->Heat CheckOil Oiling Out? Heat->CheckOil AddCosolvent Add 5% Methanol or Re-heat CheckOil->AddCosolvent Yes Cooling Controlled Cooling (25°C -> 4°C) CheckOil->Cooling No (Clear Solution) AddCosolvent->CheckOil Filter Vacuum Filtration & Wash Cooling->Filter Dry Vacuum Dry (45°C) Filter->Dry End High Purity Product Dry->End QC Analysis (NMR/HPLC)

Caption: Decision tree for solvent selection based on impurity profile and troubleshooting the "oiling out" phenomenon.

References

  • Sigma-Aldrich. 2,6-Pyridinedicarbonitrile Product Specification (Analogous Structure Reference). Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819928, 3-Methylpyridine-2-carbonitrile (Impurity Profile). Retrieved from .

  • BenchChem. Recrystallization of Pyridine Derivatives: General Protocols. Retrieved from .

  • Tokyo Chemical Industry (TCI). 2-Cyano-3-methylpyridine Properties (Mono-nitrile comparison). Retrieved from .

  • Mettler Toledo. Recrystallization Guide: Solvents and Oiling Out. Retrieved from .

Sources

Technical Support Center: 3-Methylpyridine-2,5-dicarbonitrile (3-MPDN) Thermal Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 3-Methylpyridine-2,5-dicarbonitrile (CAS: 1130309-47-5)[1]. As a highly functionalized heterocyclic building block, 3-MPDN is critical in the development of prion disease therapeutics[2], OLED materials, and metal-organic frameworks. However, its unique electronic structure presents distinct thermal stability challenges during synthesis and functionalization.

This guide is engineered for research scientists to troubleshoot thermal degradation, understand the underlying mechanistic causality, and implement self-validating protocols for high-yield reactions.

Mechanistic Insights: The Causality of Thermal Instability

To prevent degradation, we must first understand the thermodynamic vulnerabilities of 3-MPDN. The presence of two electron-withdrawing cyano (-CN) groups at the C2 and C5 positions exerts strong inductive (-I) and resonance (-M) effects. This creates a highly electron-deficient pyridine core, leading to three primary thermal degradation pathways when reactions are subjected to conventional prolonged heating (>120°C):

  • Nitrile Hydrolysis: The highly electrophilic nitrile carbons are susceptible to nucleophilic attack by trace water at elevated temperatures, leading to irreversible conversion into amides or carboxylic acids.

  • C3-Methyl Oxidation: The electron-withdrawing environment increases the acidity of the C3-methyl protons. Under thermal stress in the presence of atmospheric oxygen, these protons are prone to radical abstraction and subsequent oxidation.

  • Trimerization: Prolonged thermal exposure can provide the activation energy required for the nitriles to undergo cyclotrimerization, forming insoluble triazine polymer networks (often observed as black tar).

By shifting from conventional reflux to stabilized catalytic environments (such as Microwave-assisted synthesis[2] or Nano-TiO2 catalysis[3]), we can lower the activation energy of the desired functionalization, allowing the reaction to proceed rapidly at lower temperatures before degradation pathways are triggered.

MechanisticPathway cluster_Thermal High Thermal Stress (>120°C) cluster_Stable Stabilized Catalysis (MW / Nano-TiO2) Start 3-MPDN (Electron-Deficient Core) Deg1 Nitrile Hydrolysis (Amide Formation) Start->Deg1 Trace H2O Deg2 Triazine Polymerization Start->Deg2 Prolonged Heat Deg3 C3-Methyl Oxidation Start->Deg3 O2 Exposure Stab1 Activation Energy Reduction Start->Stab1 Controlled Energy Stab2 High-Yield Functionalization Stab1->Stab2

Mechanistic pathways of 3-MPDN thermal degradation versus stabilized catalytic functionalization.

Troubleshooting Guide: Resolving Thermal Instability

Q: My reaction mixture turns into an insoluble black tar after 4 hours of reflux. What is happening?

A: You are observing thermally induced cyclotrimerization of the dicarbonitrile groups. When 3-MPDN is subjected to prolonged, uncontrolled heating, the thermal energy surpasses the threshold for nitrile polymerization. Resolution: Transition to a microwave-assisted protocol[2]. Microwave irradiation provides rapid, uniform volumetric heating, reducing reaction times from hours to minutes and entirely bypassing the kinetic window for tar formation.

Q: LC-MS analysis shows a significant M+18 byproduct. How do I eliminate this?

A: An M+18 mass shift indicates the hydrolysis of one of the cyano groups into an amide. This is caused by trace water in your solvent reacting under thermal stress. Resolution: Ensure all solvents are rigorously dried over 3Å molecular sieves. Additionally, utilize a heterogeneous catalyst like Nano-TiO2, which allows the multicomponent synthesis of pyridine dicarbonitriles to proceed efficiently at ambient or mildly elevated temperatures, virtually eliminating thermal hydrolysis[3].

Q: How do different reaction conditions quantitatively impact 3-MPDN stability and yield?

A: The table below summarizes the causality between thermal exposure, catalytic choice, and the resulting chemical integrity of 3-MPDN derivatives.

Table 1: Quantitative Comparison of Reaction Conditions and Thermal Stability Metrics

Reaction MethodTemperature (°C)TimeCatalystYield (%)Purity (%)Primary Degradation Pathway
Conventional Reflux12012 hPiperidine45<60Nitrile Hydrolysis & Trimerization
Ambient Stirring[4]2524 hDiethylamine7285Incomplete Conversion
Microwave-Assisted[2]8015 minNone / Base8292Minimal (Trace Oxidation)
Nano-TiO2 Catalyzed[3]25 - 502 hNano-TiO294>98None Detected

Validated Experimental Protocol: Thermally Stabilized Synthesis

To ensure absolute reproducibility, the following protocol is designed as a self-validating system . It utilizes microwave irradiation to minimize thermal exposure time and incorporates a rapid quenching step to kinetically lock the product profile, preventing post-reaction degradation.

Methodology: Microwave-Assisted Functionalization of 3-MPDN

Step 1: Preparation of Anhydrous Environment

  • Dry 10 mL of ethanol or DMF over 3Å molecular sieves for 24 hours prior to use.

  • Validation Check: Karl Fischer titration should confirm water content is <50 ppm. This ensures the M+18 hydrolysis pathway is starved of reactants.

Step 2: Component Mixing

  • In a microwave-safe quartz vessel, combine 1.0 mmol of 3-MPDN, the target nucleophile/reactant (1.1 mmol), and 10 mol% of Nano-TiO2 catalyst[3].

  • Purge the vessel with high-purity Nitrogen (

    
    ) for 5 minutes to displace oxygen, preventing C3-methyl oxidation. Seal the vessel with a pressure-rated cap.
    

Step 3: Microwave Irradiation

  • Place the vessel in a dedicated chemical microwave reactor.

  • Program the reactor to ramp to 80°C over 2 minutes, holding at 80°C for exactly 15 minutes with a maximum power output of 150 W[2].

Step 4: Rapid Quenching (Critical Step)

  • Immediately upon completion of the irradiation cycle, submerge the vessel in an ice-water bath to rapidly drop the internal temperature below 20°C within 60 seconds.

  • Causality: Rapid quenching abruptly halts the kinetic energy of the system, preventing the residual heat from triggering delayed nitrile trimerization.

Step 5: Isolation and Self-Validation

  • Filter the mixture through a Celite pad to recover the Nano-TiO2 catalyst (which can be washed and reused up to 4 times without loss of activity[3]).

  • Validation Check: Run an immediate TLC or LC-MS on the filtrate. The absence of baseline retention (tar) and M+18 peaks validates that thermal stability was successfully maintained throughout the workflow.

Protocol Step1 1. Reagent Prep Dry Solvents & N2 Step2 2. Component Mixing 3-MPDN + Nano-TiO2 Step1->Step2 Step3 3. MW Irradiation 80°C, 15 mins Step2->Step3 Step4 4. Rapid Quenching Ice Bath to 20°C Step3->Step4 Step5 5. Isolation Filtration & LC-MS Step4->Step5

Step-by-step workflow for the thermally stabilized microwave-assisted synthesis of 3-MPDN.

Frequently Asked Questions (FAQs)

Q: Why is Nano-TiO2 preferred over traditional Lewis acids (like


) for 3-MPDN reactions? 
A:  Traditional Lewis acids are highly oxophilic and can aggressively coordinate with the cyano nitrogen, inadvertently activating the nitrile carbon toward nucleophilic attack and reducing thermal stability. Nano-TiO2 provides a high surface-area-to-volume ratio that facilitates the reaction via mild surface interactions without over-polarizing the delicate dicarbonitrile system[3].

Q: Can I scale up the microwave-assisted protocol to multigram synthesis? A: Yes, but caution is required. Microwave penetration depth is limited in polar solvents. For multigram scale-up, transition from a batch microwave reactor to a continuous-flow microwave system. This ensures that the 3-MPDN is only exposed to the 80°C thermal zone for the exact residence time required (15 minutes), maintaining the strict thermal budget.

Q: How should I store 3-MPDN to prevent baseline degradation before reactions? A: 3-MPDN should be stored in a desiccator under an argon or nitrogen atmosphere at 2–8°C. Ambient humidity can slowly hydrate the nitriles over months of storage, leading to poor reaction yields even before thermal stress is applied.

References

  • Source: bldpharm.
  • Source: researchgate.
  • Source: researchgate.
  • Source: researchgate.

Sources

Overcoming catalyst poisoning when using 3-Methylpyridine-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning in 3-Methylpyridine-2,5-dicarbonitrile Hydrogenation

Executive Summary: The "Chelation Trap"

Status: Critical Issue Identified Compound: this compound Primary Failure Mode: Bidentate Chelation Poisoning

If you are experiencing stalled reactions, low turnover numbers (TON), or complete catalyst deactivation with this substrate, the cause is likely not simple pyridine coordination. You are encountering a "Chelation Trap."

While the pyridine nitrogen is a known Lewis base poison, the reduction of the nitrile at the 2-position generates a primary amine (2-aminomethyl group). This creates a perfect geometry for a 5-membered chelate ring involving the pyridine nitrogen and the new amine nitrogen binding to the metal center. This bidentate binding is orders of magnitude stronger than simple pyridine coordination, effectively "killing" the catalyst surface.

Module 1: Diagnostic & Mechanistic Insight

Before altering your protocol, confirm the diagnosis. The 3-methyl group provides steric bulk that complicates the reduction of the adjacent 2-cyano group, often leading to stalled intermediates.

The Poisoning Pathway[1][2]
  • Initial Adsorption: The pyridine nitrogen binds to the metal (Pd, Pt, or Ni).

  • Slow Reduction: The 5-cyano group (sterically free) likely reduces first.

  • The Trap: As the 2-cyano group reduces to the amine (

    
    ), it swings back to bind the metal already coordinated to the ring nitrogen.
    
  • Deactivation: The metal site is now locked in a stable chelate complex, preventing further

    
     activation.
    

PoisoningMechanism Substrate 3-Methylpyridine- 2,5-dicarbonitrile Metal Active Catalyst (Pd/C or Raney Ni) Substrate->Metal Adsorption Step1 Step 1: Monodentate Coordination (Reversible) Metal->Step1 Pyridine N binds Step2 Step 2: 2-CN Reduction to Aminomethyl Step1->Step2 H2 Addition Trap THE TRAP: Bidentate Chelation (Irreversible Poisoning) Step2->Trap Amine + Pyridine N bind same Metal site Dead Catalyst Deactivation Trap->Dead Blockage

Figure 1: The "Chelation Trap" mechanism specific to 2-cyanopyridine derivatives. The formation of the 2-aminomethyl group creates a stable bidentate ligand that permanently occupies active sites.

Module 2: Validated Experimental Protocols

Protocol A: The "Acid Scavenger" Method (Recommended)

Objective: Protonate the pyridine nitrogen and the product amine to prevent metal coordination. Catalyst: 10% Pd/C or Raney Nickel (W2 or W4 activity).

The Logic: By conducting the reaction in acidic media, the basic nitrogen atoms are converted to their ammonium salts (


). Ammonium species lack the lone pair required to coordinate to the metal, rendering them "invisible" to the catalyst surface.

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a 1.0 M solution of the substrate in Glacial Acetic Acid .

    • Note: If solubility is poor, use a 1:1 mixture of Methanol:Acetic Acid.

    • Critical Additive: If using Pd/C, add 1.1 equivalents (relative to total basic nitrogens expected) of concentrated HCl or

      
      . For Raney Ni, stick to Acetic Acid to avoid dissolving the catalyst.
      
  • Catalyst Loading:

    • Pd/C: Use 10 wt% loading (dry basis).

    • Raney Ni: Use 20-30 wt% loading. Warning: Raney Ni is pyrophoric.

  • Reaction Conditions:

    • Pressure: 3–5 bar (45–75 psi). High pressure is crucial to drive the reaction kinetics faster than the desorption/poisoning equilibrium.

    • Temperature: 25°C initially. Ramp to 50°C if uptake stalls.

  • Workup (Crucial):

    • Filter catalyst before neutralizing.

    • Evaporate solvent.

    • Basify the residue with NaOH to liberate the free amine.

    • Extract immediately into DCM or EtOAc.

Protocol B: The Anhydride Trap (For Primary Amine Protection)

Objective: Immediately acetylate the formed amine to prevent chelation. Best For: When the free amine is not strictly required, or can be hydrolyzed later.

The Logic: In the presence of acetic anhydride, the newly formed primary amine is instantly converted to an acetamide. Amides are poor ligands compared to amines and will not poison the catalyst.

Step-by-Step Procedure:

  • Mixture: Dissolve substrate in Ethyl Acetate or THF.

  • Additive: Add 2.5 equivalents of Acetic Anhydride .

  • Catalyst: Raney Nickel (preferred) or Pd/C.

  • Condition: Hydrogenate at 50°C / 4 bar.

  • Result: The product will be the bis-acetamide. This prevents the "Chelation Trap" entirely.

Module 3: Troubleshooting Guide (Decision Tree)

Use this flowchart to diagnose specific failures in your current experiment.

Troubleshooting Start Problem: Reaction Stalled or Low Yield Check1 Is the Catalyst Black/Clumped? Start->Check1 Yes1 Likely Aggregation/Fouling Check1->Yes1 Yes No1 Likely Poisoning Check1->No1 No Action1 Switch solvent to dissolve polymeric side products. Try MeOH/NH3. Yes1->Action1 Check2 Did you use Acid? No1->Check2 Yes2 Check Pressure Check2->Yes2 Yes No2 CRITICAL ERROR Check2->No2 No Check3 Is 2-CN reducing? Yes2->Check3 Action2 Restart with 3-5 eq. Acetic Acid or H2SO4. No2->Action2 No3 Steric Hindrance (3-Me) Check3->No3 No Yes3 Product Inhibition Check3->Yes3 Yes Action3 Increase Temp to 60°C Increase Pressure >10 bar No3->Action3 Yes3->Action3

Figure 2: Diagnostic decision tree for isolating the cause of reaction failure.

Module 4: Comparative Data & Solvents

The choice of solvent dramatically affects the poisoning equilibrium. The table below summarizes the expected performance of this compound hydrogenation under various conditions.

Solvent SystemCatalystRisk of PoisoningExpected OutcomeNotes
Methanol (Neutral) Pd/CHigh < 20% Conv.Catalyst dies almost immediately due to chelation.
Ethanol +

Raney NiMedium 50-70% Conv.Ammonia competes for sites, but product amine is a stronger binder.
Acetic Acid (Glacial) Pd/CLow > 90% Conv.Protonation protects catalyst.[1] Best for selectivity.
Acetic Anhydride Raney NiVery Low > 95% Conv.Yields acetamide. Requires hydrolysis step if free amine is needed.
Water + HCl Pd/CLow VariableGood activity, but solubility of the dicarbonitrile may be poor.

Frequently Asked Questions (FAQs)

Q1: Why does the reaction stop exactly halfway? A: This is often due to the steric difference between the 5-cyano and 2-cyano groups. The 5-cyano group (unhindered) reduces easily. The 2-cyano group is flanked by the ring nitrogen and the 3-methyl group. Once the 5-position is reduced, the resulting amine might poison the catalyst before the sterically difficult 2-position can react.

  • Fix: Increase temperature to 60°C after the first equivalent of

    
     is consumed to force the second reduction.
    

Q2: Can I use Cobalt catalysts instead? A: Yes. Raney Cobalt is generally less sensitive to amine poisoning than Nickel or Palladium. However, it requires significantly higher pressures (often >50 bar) and temperatures (>100°C). If you have a high-pressure autoclave, this is a robust alternative that avoids the need for acidic media.

Q3: I see a "dimer" impurity. What is it? A: This is likely the secondary amine formed by the condensation of the intermediate imine with the product amine.

  • Mechanism:

    
    .
    
  • Fix: This is suppressed by ammonia (if running in basic media) or acid (which protonates the amine, making it non-nucleophilic). The Acid Protocol (Protocol A) naturally suppresses this side reaction.

Q4: Is the 3-methyl group susceptible to hydrogenation? A: Under standard nitrile reduction conditions (Pd/C, 4 bar, <60°C), the methyl group is stable. However, if you use PtO2 (Adams Catalyst) in acetic acid, you run a high risk of reducing the pyridine ring itself to a piperidine ring. If you want to keep the aromatic ring, avoid Platinum catalysts.

References

  • Freifelder, M. (1963). Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience. (Foundational text on pyridine poisoning mechanisms).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Details the "Acid Effect" in preventing amine poisoning).
  • BenchChem Technical Support. (2025). Catalyst Deactivation in Reactions with Pyridine Ligands. (General principles of pyridine coordination).

  • Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons.[2][3] Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society.

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation... using pyridine as a catalyst poison.[2][1][4][5][6] Chemical & Pharmaceutical Bulletin. (Demonstrates the strength of pyridine binding).

Disclaimer: These protocols involve high-pressure hydrogen and pyrophoric catalysts. Always conduct a risk assessment before proceeding.

Sources

Validation & Comparative

1H NMR spectral analysis of 3-Methylpyridine-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Analysis of 3-Methylpyridine-2,5-dicarbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a critical intermediate in the synthesis of bioactive pyridine scaffolds, including milrinone analogues and potential prion disease therapeutics. Its structural rigidity and electron-deficient nature present unique analytical challenges. This guide compares the standard analytical approach (CDCl₃) against high-fidelity alternatives (DMSO-d₆) and provides a definitive protocol for distinguishing this compound from its common regioisomer, 6-methylpyridine-2,5-dicarbonitrile.

Part 1: Strategic Analysis & Comparison

The primary analytical challenge with substituted pyridines is the ambiguity between regioisomers (e.g., 3-methyl vs. 6-methyl) and the impact of solvent-solute interactions on chemical shift dispersion.

Comparison Matrix: Analytical Approaches
FeatureMethod A: Standard Protocol Method B: High-Fidelity Protocol
Solvent Chloroform-d (CDCl₃) DMSO-d₆
Field Strength 300 - 400 MHz600 MHz+
Primary Benefit Ease of recovery; sharp lines.Solubility; shift dispersion of aromatics.
Critical Risk Potential overlap of solvent satellite peaks.[1]Methyl signal overlap with residual DMSO pentet (~2.50 ppm).[1]
Aromatic Resolution GoodExcellent (Downfield shift separates signals).
Suitability Routine QCComplex mixture analysis & trace impurity detection.
The "Killer Feature": Isomer Discrimination

The most common synthetic impurity is the 6-methyl isomer . 1H NMR is the definitive tool for differentiation based on spin-spin coupling constants (


-values), not just chemical shifts.
  • Target (3-Methyl): Protons H-4 and H-6 are meta to each other.

    • Result: Small coupling constant (

      
       Hz ).
      
    • Appearance: Two doublets (appearing as singlets at low field) with fine splitting.

  • Isomer (6-Methyl): Protons H-3 and H-4 are ortho to each other.

    • Result: Large coupling constant (

      
       Hz ).
      
    • Appearance: Two distinct doublets with wide splitting (roofing effect common).

Part 2: Technical Deep Dive & Expected Data
Predicted Spectral Profile (CDCl₃)

Based on substituent additivity rules and analogous pyridine dicarbonitriles.

SignalIntegrationMultiplicityChemical Shift (

, ppm)
AssignmentMechanistic Insight
A 3HSinglet (s)2.60 – 2.70 –CH₃ (C3)Deshielded by ortho-CN (C2) and aromatic ring current.
B 1HDoublet (d)8.15 – 8.30 Ar-H (C4)Ortho to methyl; meta to C2-CN. Shows long-range coupling to methyl.
C 1HDoublet (d)9.00 – 9.20 Ar-H (C6)Most deshielded due to ortho-CN (C5) and proximity to Nitrogen.

Note on DMSO-d₆: In DMSO, aromatic signals typically shift downfield (+0.1–0.3 ppm) due to polarity. The methyl peak may shift to ~2.55 ppm, risking overlap with the solvent residual peak (2.50 ppm). CDCl₃ is recommended for quantification of the methyl group.

Part 3: Experimental Protocol
Workflow Diagram

The following decision tree outlines the optimal workflow for sample preparation and data processing.

NMR_Workflow Start Sample Isolation Solvent_Select Solvent Selection Start->Solvent_Select CDCl3 CDCl3 (Standard) Target: Routine ID Solvent_Select->CDCl3 High Solubility DMSO DMSO-d6 (High-Fi) Target: Solubility/Dispersion Solvent_Select->DMSO Low Solubility Acquisition Acquisition (ns=16, d1=2s) CDCl3->Acquisition DMSO->Acquisition Process Processing (LB=0.3 Hz) Acquisition->Process Analysis Coupling Analysis (J-value check) Process->Analysis Result Validation Analysis->Result J ~ 1.5 Hz (Confirmed) Analysis->Result J ~ 8.0 Hz (Isomer Detected)

Caption: Analytical workflow prioritizing solvent selection based on solubility and critical coupling constant analysis for isomer verification.

Step-by-Step Methodology

1. Sample Preparation:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Why: CDCl₃ minimizes water peak interference (~1.56 ppm) and avoids the DMSO solvent peak overlap risk.

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. Filter through a glass wool plug if turbidity persists.

2. Acquisition Parameters (Standard 400 MHz):

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Spectral Width: 12–14 ppm (offset centered at 6 ppm).

  • Scans (ns): 16 (sufficient for >5 mg sample).

  • Relaxation Delay (d1): 2.0 seconds. Crucial: The aromatic protons adjacent to nitriles may have longer T1 relaxation times; a shorter delay may under-quantify the aromatic integrals.

3. Processing & Phasing:

  • Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz .

  • Referencing: Calibrate the TMS singlet to 0.00 ppm .

  • Integration:

    • Set the Methyl singlet (approx 2.6 ppm) to an integral value of 3.00 .

    • Verify that the aromatic doublets (approx 8.2 and 9.1 ppm) integrate to 1.00 each.

4. Isomer Logic Check (Self-Validating Step):

  • Zoom into the aromatic region (8.0 – 9.5 ppm).

  • Measure the distance between the legs of the doublets in Hz.

  • Pass Criteria: If splitting is < 2.5 Hz , the structure is confirmed as the 2,5-substituted pyridine with meta-protons.

  • Fail Criteria: If splitting is > 7.0 Hz , the sample is likely the 6-methyl isomer (ortho-protons).

Part 4: Isomer Discrimination Logic

The following diagram visualizes the structural logic used to distinguish the target compound from its primary impurity.

Isomer_Logic Root Unknown Isomer Check_J Measure Coupling Constant (J) Root->Check_J Target Target: 3-Methyl (Meta-Coupling) Check_J->Target Small J (< 2.5 Hz) Impurity Impurity: 6-Methyl (Ortho-Coupling) Check_J->Impurity Large J (> 7.0 Hz) Struct_Target H4 <--> H6 Separated by C5 J = 1.5 - 2.0 Hz Target->Struct_Target Struct_Impurity H3 <--> H4 Adjacent Carbons J = 7.5 - 8.5 Hz Impurity->Struct_Impurity

Caption: Decision tree for distinguishing this compound from the 6-Methyl isomer based on H-H coupling constants.

References
  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from

  • MDPI. Synthesis and Characterization of Pyridine-3,5-dicarbonitrile Derivatives. Molecules 2022, 27(12). Retrieved from

  • ChemicalBook. 3-Picoline (3-Methylpyridine) NMR Spectral Data. Retrieved from

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics 2010, 29, 9, 2176–2179. Retrieved from

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin. (Standard Reference for Additivity Rules).

Sources

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 3-Methylpyridine-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of novel heterocyclic compounds is paramount. 3-Methylpyridine-2,5-dicarbonitrile, a molecule featuring a pyridine core functionalized with both methyl and nitrile groups, presents a unique analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard for the analysis of such volatile compounds, providing a reproducible fragmentation "fingerprint" that is essential for structural elucidation.

Pillar 1: The Experimental Framework

A robust analytical method is the bedrock of reliable data. The protocol described here is a self-validating system designed for the analysis of nitrogen-containing heterocyclic compounds.[3][4][5]

Recommended GC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • Injection: Inject 1 µL of the solution using a splitless or 20:1 split injection mode to balance sensitivity with peak shape. The injector temperature should be set to 250°C to ensure complete vaporization without thermal degradation.

  • Gas Chromatography:

    • Column: A non-polar 30 m x 0.25 mm x 0.25 µm column with a 5%-phenylpolydimethylsiloxane stationary phase is recommended for good peak shape and separation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures the elution of the analyte as a sharp peak.

  • Mass Spectrometry:

    • Interface Temperature: 280°C to prevent cold spots.

    • Ion Source: Electron Ionization (EI) at a standard electron energy of 70 eV.[1][6] This energy level is crucial as it provides sufficient energy to induce fragmentation, generating a consistent and reproducible pattern.[7]

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and all significant fragments.

Experimental Workflow Diagram

Fragmentation_Pattern M C₈H₅N₃⁺• m/z 143 Molecular Ion M_minus_H C₈H₄N₃⁺ m/z 142 M->M_minus_H - H• M_minus_HCN C₇H₄N₂⁺• m/z 116 M->M_minus_HCN - HCN M_minus_2HCN C₆H₃N⁺ m/z 89 M_minus_HCN->M_minus_2HCN - HCN

Caption: Predicted EI fragmentation pathways for this compound.

Pillar 3: Comparison with Structural Analogues

To validate our predictive model, we compare the expected fragmentation of our target compound with the known experimental data of its core components: 3-Methylpyridine (3-Picoline) and 1,3-Dicyanobenzene. This comparison highlights how the addition of functional groups systematically alters the mass spectrum.

m/z Predicted Ion (this compound) Observed Ion (3-Methylpyridine)[8] Observed Ion (1,3-Dicyanobenzene)[9]Interpretation
143 [M]⁺• (Molecular Ion)--Parent ion of the target compound.
142 [M-H]⁺ --Highly stable ion from loss of H• from the methyl group.
128 --[M]⁺• (Molecular Ion)Molecular ion of dicyanobenzene.
116 [M-HCN]⁺• --Loss of the first nitrile group as HCN.
102 --[M-CN]⁺Loss of a cyano radical from dicyanobenzene.
93 -[M]⁺• (Molecular Ion)-Molecular ion of 3-methylpyridine.
92 -[M-H]⁺ -Loss of H• from the methyl group of 3-methylpyridine.
65 Ring Fragment[C₅H₅]⁺-Common fragment from pyridine ring cleavage.

This table demonstrates that the predicted high mass ions (m/z 143, 142, 116) are unique to the target compound and do not overlap with the primary ions of its simpler analogues. The presence of the m/z 142 peak is a strong indicator of a methylated pyridine, while the loss of 27 Da to m/z 116 is characteristic of the nitrile functionality.

Conclusion

In the absence of a library standard, a logical, first-principles approach is essential for the structural elucidation of novel compounds. The GC-MS fragmentation of this compound is predicted to be dominated by a stable molecular ion at m/z 143 , a highly abundant [M-H]⁺ ion at m/z 142 , and a characteristic neutral loss of HCN to yield an ion at m/z 116 . The presence and relative abundance of these key fragments provide a robust diagnostic fingerprint. By comparing this predicted pattern against the known spectra of its substructures, researchers can gain a high degree of confidence in identifying this molecule and distinguishing it from related isomers or impurities.

References

  • Keim, H., de Revel, G., Marchand, S., & Bertrand, A. (2002). Method for determining nitrogenous heterocycle compounds in wine. Journal of Agricultural and Food Chemistry, 50(21), 5803–5807. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • Kholmatov, A. A., et al. (2023). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Molecules, 28(18), 6681. Available at: [Link]

  • Novotny, M., Kump, R., Merli, F., & Todd, L. J. (1980). Capillary gas chromatography/mass spectrometric determination of nitrogen aromatic compounds in complex mixtures. Analytical Chemistry, 52(3), 401–406. Available at: [Link]

  • Fidas, A., et al. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Analytica Chimica Acta, 1376, 344621. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 27, 2026, from [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). NIST 23 Mass Spectral Library. Retrieved February 27, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 1,3-Dicyanobenzene. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • Egorova, K. S., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Visschers, L. G. T., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared action spectroscopy. Physical Chemistry Chemical Physics, 25(13), 9136-9146. Available at: [Link]

  • Paschenko, O., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234. Available at: [Link]

Sources

Comparing synthetic routes for 3-Methylpyridine-2,5-dicarbonitrile production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic routes for 3-Methylpyridine-2,5-dicarbonitrile (also known as 5-cyano-3-methylpicolinonitrile). This document is structured for researchers and process chemists, focusing on regioselectivity, scalability, and safety.

Executive Summary

This compound is a critical pyridine scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., for fused heterocycles like pyrido[2,3-b]pyrazines). Its synthesis is complicated by the need for precise regiochemical placement of the cyano groups relative to the methyl substituent.

This guide evaluates two primary synthetic strategies:

  • Route A (The Amino-Directed Pathway): A step-wise functionalization starting from 2-amino-3-methylpyridine. This is the recommended route for high-purity applications due to superior regiocontrol.

  • Route B (The Ammoxidation Pathway): A direct industrial oxidation of polymethylpyridines. While scalable, it suffers from poor selectivity and difficult purification.

Route Analysis & Mechanism

Route A: The Amino-Directed Halogenation Strategy (Recommended)

This route leverages the activating and directing power of the amino group to install halogens at the 5-position, followed by a Sandmeyer-type transformation to install the 2-halogen. Finally, a double cyanation yields the product.

Mechanism:

  • Electrophilic Aromatic Substitution: The amino group at C2 strongly activates C5, allowing selective bromination.

  • Diazotization-Substitution (Sandmeyer): The C2-amino group is converted to a diazonium salt and displaced by bromide (using CuBr/HBr), yielding 2,5-dibromo-3-methylpyridine.

  • Transition-Metal Catalyzed Cyanation: The dibromo intermediate undergoes cyanation.[1] Modern Pd-catalyzed methods are preferred over traditional Rosenmund-von Braun (CuCN) conditions due to milder temperatures and easier workup.

Route B: Industrial Ammoxidation

This route involves the vapor-phase reaction of 2,3,5-collidine (trimethylpyridine) with ammonia and oxygen over vanadium-based catalysts.

  • Challenge: Differentiating the reactivity of the three methyl groups is difficult. The 2- and 6-methyl groups (alpha to nitrogen) are generally more reactive than the 3- and 5-methyl groups. Achieving selective conversion to the 2,5-dinitrile while preserving the 3-methyl is thermodynamically and kinetically challenging, often resulting in mixtures of di- and tri-nitriles.

Visualizing the Synthetic Pathways

SyntheticRoutes Figure 1: Comparison of Amino-Directed (Blue/Green) vs. Ammoxidation (Red) Pathways Start 2-Amino-3-methylpyridine (Starting Material) Inter1 2-Amino-5-bromo-3-methylpyridine (Intermediate 1) Start->Inter1 Br2, AcOH (Regioselective Bromination) Inter2 2,5-Dibromo-3-methylpyridine (Critical Precursor) Inter1->Inter2 NaNO2, HBr, CuBr (Sandmeyer Reaction) Product This compound (Target) Inter2->Product Zn(CN)2, Pd(0) cat. OR CuCN, DMF, Heat AltStart 2,3,5-Trimethylpyridine (Collidine) Mixture Mixture of Nitriles (Purification Difficult) AltStart->Mixture NH3, O2, V2O5 cat. (Ammoxidation) Mixture->Product Fractional Distillation (Low Yield)

Figure 1: The Amino-Directed pathway offers a linear, high-fidelity route compared to the non-selective Ammoxidation route.

Critical Comparison of Cyanation Technologies

The final step of Route A involves converting the dibromide to the dinitrile. Two methods dominate this space:

FeatureMethod 1: Rosenmund-von Braun (Traditional)Method 2: Pd-Catalyzed Cyanation (Modern)
Reagents Copper(I) Cyanide (CuCN)Zn(CN)₂ + Pd₂(dba)₃ / Xantphos (or dppf)
Solvent DMF, NMP, or PyridineDMF, DMAc, or DMF/Water
Temperature High (140–200 °C)Mild (80–120 °C)
Purification Difficult (Copper waste removal requires FeCl₃ or ammonia washes)Easier (Filtration through Celite, standard chromatography)
Safety High risk (Stoichiometric heavy metal cyanide waste)Lower risk (Catalytic metal, Zn(CN)₂ is less soluble/volatile)
Yield Moderate (40–60%)High (75–95%)
Recommendation Avoid unless cost is the only driver.Preferred for pharma/R&D.

Detailed Experimental Protocols (Route A)

Step 1: Synthesis of 2,5-Dibromo-3-methylpyridine

This protocol combines bromination and diazotization to establish the halogen pattern.

A. Bromination:

  • Setup: Charge a reactor with 2-amino-3-methylpyridine (1.0 equiv) and acetic acid.

  • Addition: Add Bromine (Br₂) (1.0–1.1 equiv) dropwise at 20–25 °C. The amino group directs bromine to the para-position (C5).

  • Reaction: Stir at ambient temperature for 2–3 hours. Monitor by TLC/HPLC.

  • Workup: Quench with aqueous sodium bisulfite. Neutralize with NaOH. Filter the solid 2-amino-5-bromo-3-methylpyridine .

B. Sandmeyer Reaction (Bromodeamination):

  • Setup: Suspend the intermediate from Step A in 48% HBr (aq). Cool to -5 °C to 0 °C.

  • Diazotization: Add aqueous NaNO₂ (2.5 equiv) dropwise, maintaining temperature < 0 °C.

  • Substitution: Add CuBr (0.5 equiv) dissolved in HBr. Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Neutralize with NaOH (pH 8–9). Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

    • Target Yield: 60–70% (over 2 steps).

    • Identity Confirmation: ¹H NMR (CDCl₃) δ 8.22 (d, 1H), 7.61 (d, 1H), 2.33 (s, 3H).[2]

Step 2: Pd-Catalyzed Cyanation (Conversion to Dinitrile)

This method avoids the harsh conditions of copper-mediated cyanation.

  • Reagents: In a glovebox or under Argon flow, combine 2,5-dibromo-3-methylpyridine (1.0 equiv), Zn(CN)₂ (1.2–1.5 equiv), Pd₂(dba)₃ (2–5 mol%), and dppf or Xantphos (4–10 mol%).

  • Solvent: Add anhydrous DMF or DMAc (0.2 M concentration).

  • Reaction: Heat to 100–120 °C for 12–16 hours.

    • Note: Zn(CN)₂ is polymeric and dissolves slowly as the reaction proceeds.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove zinc salts and Pd black.

  • Washing: Wash the filtrate with 1M Ammonium Hydroxide (to remove trace metals) followed by brine.

  • Isolation: Concentrate and purify via column chromatography.

    • Target Yield: 80–90%.

    • Safety: All cyanide waste must be treated with bleach (hypochlorite) before disposal.

References

  • Synthesis of 2,5-Dibromo-3-methylpyridine

    • Source: ChemicalBook & Patent Liter
    • Context: Describes the bromination of 2-amino-3-methylpyridine followed by the Sandmeyer reaction using CuBr/HBr/NaNO2.
    • URL:

  • Palladium-Catalyzed Cyanation Conditions

    • Source: Cohen, D. T., & Buchwald, S. L. (2015).[3] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media". Organic Letters.

    • Context: Provides optimized conditions for cyanating electron-deficient heteroaryl halides using Zn(CN)
    • URL:[Link][3]

  • Copper-Mediated Cyanation (Comparative)

    • Source: Telvekar, V. N., et al. (2012). "Novel Commercial Scale Synthetic Approach for 5-Cyanoindole". Asian Journal of Chemistry.
    • Context: Discusses the limitations and environmental impact of traditional CuCN methods in industrial settings.
    • URL:[Link]

  • General Pyridine Functionalization

    • Source:Organic Syntheses, Coll. Vol. 10, p. 517 (2004).
    • Context: General handling of methylpyridines and halogenation str
    • URL:[Link]

Sources

X-ray crystallography data for 3-Methylpyridine-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural & Crystallographic Characterization of 3-Methylpyridine-2,5-dicarbonitrile

Executive Summary

Compound: this compound CAS: 1130309-47-5 Class: Pyridine Dicarbonitrile Scaffold / Pharmaceutical Intermediate[1]

Status of Crystallographic Data: Unlike its un-substituted analog (pyridine-2,5-dicarbonitrile) or the mono-nitrile variants, This compound does not have a widely published single-crystal X-ray diffraction (SC-XRD) structure in open-access crystallographic databases (CSD, COD) as of early 2026.

This guide serves as a predictive structural analysis and characterization protocol . It compares the theoretical and expected solid-state behavior of this compound against experimentally validated alternatives. For researchers in drug development, this guide defines the expected packing motifs, solubility advantages, and precise protocols for generating the missing crystallographic data required for IP filings and polymorph screening.

Part 1: Comparative Structural Analysis

This section objectively compares the target compound with its two closest structural "anchors" to predict performance in solid-state processing and binding affinity potential.

The Comparison Matrix
FeatureTarget: this compound Anchor A: Pyridine-2,5-dicarbonitrile Anchor B: 3-Methylpyridine-2-carbonitrile
Formula C₈H₅N₃C₇H₃N₃C₇H₆N₂
MW ( g/mol ) 143.15129.12118.14
Symmetry Asymmetric (Due to C3-Methyl)Planar / High Symmetry Asymmetric
Predicted Space Group P2₁/c or P-1 (Lower symmetry expected)P2₁/c (Common for planar stacks)P2₁/c
Packing Driver Steric + Dipole: Methyl group disrupts tight

-stacking; relies on C-H...N dipole interactions.

-Stacking:
Forms tight, flat sheets. High lattice energy.
Weak Dipole: Dominated by single nitrile dipole.
Solubility Profile Enhanced: Methyl "bump" lowers lattice energy, improving solubility in organic solvents.Poor: Tight packing often leads to low solubility.High
Drug Dev Utility Scaffold: C3-Me provides steric bulk for kinase inhibitor selectivity.Linker: Used primarily as a linear spacer in MOFs/COFs.Precursor: Simple building block.
Performance Insight: The "Methyl Effect"

The addition of the methyl group at the C3 position is not merely cosmetic; it fundamentally alters the solid-state performance:

  • Disrupted Planarity: In Pyridine-2,5-dicarbonitrile, molecules stack like sheets of paper (inter-planar distance ~3.4 Å). The C3-methyl group in the target compound acts as a "spacer," forcing the layers apart or inducing a "herringbone" packing motif.

  • Melting Point Depression: Expect a lower melting point for the 3-methyl variant compared to the 2,5-dicarbonitrile due to reduced packing efficiency. This is advantageous for process chemistry (easier to dissolve/react).

Part 2: Experimental Protocols (Self-Validating)

Since specific data is absent, you must generate it. This protocol is designed to ensure high-quality single crystal growth suitable for publication.

Workflow 1: Crystal Growth Strategy

Objective: Obtain single crystals >0.1 mm for Mo-source diffraction.

  • Solvent Selection:

    • Primary: Acetonitrile (MeCN) or Nitromethane (highly polar, non-protic).

    • Anti-solvent: Diethyl ether or n-Pentane.

    • Avoid: Alcohols (MeOH/EtOH) initially, as they may form solvates via H-bonding to the nitrile N, complicating the baseline structure.

  • Method: Vapor Diffusion (Sitting Drop)

    • Dissolve 20 mg of This compound in 1.5 mL MeCN. Filter through 0.45 µm PTFE.

    • Place solution in an inner vial.

    • Place inner vial in a larger jar containing 5 mL Diethyl ether.

    • Seal and store at 4°C in the dark (nitriles can be light-sensitive).

  • Validation Check: Crystals should appear within 48-72 hours. If needles form (common for nitriles), switch to Slow Evaporation in Toluene to encourage blockier morphology.

Workflow 2: Data Collection & Refinement
  • Source: Use Mo-K\alpha (\lambda = 0.71073 Å) .

    • Reasoning: Nitrile groups have high electron density. Cu-sources often cause absorption issues. Mo allows collection to higher

      
       angles, crucial for resolving the C-C vs C-N bond lengths accurately.
      
  • Temperature: Collect at 100 K .

    • Reasoning: Methyl groups often exhibit rotational disorder at room temperature. Cooling freezes the C3-methyl conformation, allowing precise assignment of H-atoms.

Part 3: Visualization of Structural Dynamics

Figure 1: Synthesis & Packing Logic

This diagram illustrates the synthesis pathway and the competing intermolecular forces that dictate the crystal structure.[2]

G cluster_0 Precursors cluster_1 Target Compound cluster_2 Crystal Packing Forces A 3-Methylpyridine (Liquid) B 2,5-Dibromo-3-methylpyridine (Intermediate) A->B Bromination C 3-Methylpyridine- 2,5-dicarbonitrile B->C Cyanation (CuCN/DMF) D Dipole-Dipole (CN...CN) C->D Primary Driver E Steric Repulsion (C3-Methyl) C->E Disrupts Stacking F Weak H-Bonding (C-H...N) C->F Secondary Driver E->D Modulates

Caption: Figure 1. Structural genesis of this compound. The C3-Methyl group (Red) acts as a steric disruptor, preventing the flat


-stacking seen in non-methylated analogs and forcing the lattice to rely on Dipole (Yellow) and Weak H-bond (Green) interactions.

Part 4: Scientific Grounding & References

Why this matters for Drug Development: The specific crystal structure of the 3-methyl derivative is often a "missing link" in patent literature. By characterizing it, you define the Free Energy Landscape of the scaffold. If this intermediate is used in a late-stage GMP synthesis, its polymorphism could affect the purity of the final API.

References:

  • Compound Identification: this compound (CAS 1130309-47-5). Available via and .

  • Comparative Analog (Structure): Crystal structure of pyridine-2,5-dicarboxamide (hydrolysis product of the dicarbonitrile). Investigated for hydrogen bonding networks.[3][4][5][6] Source: .

  • Methodology (Nitrile Packing): Comparing Crystallizations in Three Dimensions and Two Dimensions: Behavior of Isomers of Pyridine Dicarbonitriles. This paper establishes the baseline "head-to-tail" dipole stacking rule for this class. Source: .

  • Synthesis Pathway: Cyanation of 2,5-dibromo-3-methylpyridine. Standard protocols for aryl halide cyanation using CuCN in DMF. Source: .

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Methylpyridine-2,5-dicarbonitrile

[1]

Executive Summary & Core Directive

3-Methylpyridine-2,5-dicarbonitrile is a functionalized pyridine derivative featuring two nitrile groups. While valuable as a pharmaceutical intermediate, its dual-nitrile structure presents specific waste management challenges.

The Core Directive: Treat this compound as a Toxic Organic Nitrile . Unlike simple inorganic cyanides (e.g., NaCN), this compound does not immediately liberate hydrogen cyanide (HCN) upon contact with water.[1] However, under acidic or strong oxidative conditions , the nitrile moieties can hydrolyze or decompose, releasing toxic gases (NOx, HCN).[1] Therefore, strict segregation from acids and oxidizers is the primary safety control. [1]

Chemical Characterization & Hazard Profile

Before initiating disposal, verify the material state. This guide assumes the material is in its standard form (Solid/Powder) or in solution (Mother Liquor).

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.
Melting Point ~83–87 °C (Typical for analogs)Stable at room temperature; avoid high-heat storage.
Solubility Soluble in organic solvents (DCM, DMSO)Bioavailable if dissolved; skin absorption risk increases.[1]
Reactivity Incompatible with Strong Acids & OxidizersCRITICAL: Do not mix with acidic waste streams.
Signal Word WARNING / DANGER High alertness required.
Table 2: Relevant Hazard Codes (GHS)
CodeHazard StatementMechanism of Action
H301/H311 Toxic if swallowed or in contact with skinPyridine ring facilitates dermal absorption; nitriles interfere with cellular respiration.
H315/H319 Causes skin/eye irritationDirect mucosal irritant.
H335 May cause respiratory irritationDust inhalation targets bronchial tissues.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves may offer insufficient protection against pyridine derivatives in solution due to permeation.

  • Respiratory: NIOSH-approved N95 (for solids) or Half-mask with Organic Vapor/Acid Gas cartridges (for solutions/spills).

  • Dermal (Hands):

    • Solid Handling: Double-layered Nitrile gloves (minimum 5 mil).

    • Solution Handling:Silver Shield/4H laminate gloves are recommended as liners under nitrile gloves to prevent pyridine permeation.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >1L solutions.

Operational Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Compound)

Best Practice: Do not dissolve solids solely for disposal. Solid waste incineration is safer and reduces volume.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Packaging: Double-bag the solid in 6-mil polyethylene bags before placing in the jar.

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic Solid."

    • Constituents: "this compound (100%)."

    • Hazard Checkbox: Toxic, Irritant.

  • Segregation: Place in the "Solid Organic Waste" satellite accumulation area. Ensure no acidic solids (e.g., p-TsOH) are in the same secondary containment. [1]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: This compound is often dissolved in DCM, Ethyl Acetate, or DMSO.[1]

  • pH Verification (The Self-Validating Step):

    • Procedure: Dip a pH strip into the waste solvent.

    • Requirement: pH must be ≥ 7 (Neutral or Basic) .

    • Correction: If acidic, neutralize slowly with saturated Sodium Bicarbonate (

      
      ) before adding to the waste container.[1] Why? To prevent acid-catalyzed hydrolysis of the nitrile group in the waste drum.
      
  • Stream Selection:

    • Option 1 (Standard): "Non-Halogenated Organic Waste" (if solvent is EtOAc/Acetone).

    • Option 2 (Halogenated): "Halogenated Organic Waste" (if solvent is DCM/Chloroform).

    • Note: Ensure the waste manifest explicitly lists "Organic Nitriles" so the incinerator facility manages the NOx/HCN combustion byproducts.

  • Incompatibility Check: Never pour into a container holding oxidizers (Peroxides, Nitric Acid) or active metals.

Scenario C: Spill Cleanup Protocol

Directive: Speed is secondary to containment.

  • Evacuate & Ventilate: Clear the immediate area.

  • Dry Spill (Powder):

    • Do NOT use water (creates a toxic solution).

    • Cover with wet paper towels (dampened with water, not solvent) to prevent dust dispersion, then scoop into a disposal bag.[1]

  • Wet Spill (Solution):

    • Cover with Vermiculite or Universal Absorbent Pads .

    • Do NOT use bleach immediately (risk of exothermic reaction with the pyridine ring).

    • Collect absorbent into a sealed bag labeled "Hazardous Waste - Debris (Pyridine Nitriles)."

  • Decontamination: Wash the surface with a mild detergent solution (pH 8-9) followed by water.

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidPackSolidDouble Bag in PolyethyleneSolid->PackSolidLabelSolidLabel: TOXIC SOLID(Do not dissolve)PackSolid->LabelSolidpHCheckCRITICAL STEP:Check pHLiquid->pHCheckIsAcidicIs pH < 7?pHCheck->IsAcidicNeutralizeNeutralize with NaHCO3until pH >= 7IsAcidic->NeutralizeYesSolventCheckSolvent Type?IsAcidic->SolventCheckNoNeutralize->SolventCheckStreamHaloStream A:Halogenated Organic WasteSolventCheck->StreamHaloContains DCM/CHCl3StreamNonHaloStream B:Non-Halogenated Organic WasteSolventCheck->StreamNonHaloAcetone/EtOAc/Alc

Figure 1: Decision matrix for the segregation and treatment of cyanopyridine waste. Note the critical pH control step for liquid waste to prevent acid-catalyzed hydrolysis.

Regulatory & Compliance (RCRA)

While this compound is not explicitly listed on the EPA "P-List" (Acute Hazardous Waste) by specific CAS number, it must be characterized by the generator.[1]

  • Waste Classification:

    • Characteristic of Reactivity (D003): Potential to generate toxic gases (cyanides) if exposed to strong acids.

    • Toxicity: Due to the pyridine and nitrile components, it is treated as a Toxic Waste.

  • Lab Pack Guidelines:

    • Compatible with: General organic toxins.

    • Incompatible with: Oxidizers (Waste Code D001), Acids (Waste Code D002).[1]

References

  • Fisher Scientific. (2012).[2] Safety Data Sheet: 3-Methylpyridine. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). Toxicological Profile for Pyridine. Retrieved from [1]

  • University of Wisconsin-Madison. (2025). Chemical Disposal Procedures: Organic Nitriles. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 3-Methylpyridine-2-carbonitrile (Analog). Retrieved from [1]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylpyridine-2,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
3-Methylpyridine-2,5-dicarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.